2-(Benzenesulfonyl)azulene
Description
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Structure
2D Structure
Properties
CAS No. |
64897-04-7 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)azulene |
InChI |
InChI=1S/C16H12O2S/c17-19(18,15-9-5-2-6-10-15)16-11-13-7-3-1-4-8-14(13)12-16/h1-12H |
InChI Key |
WKPSSYUVTJCNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=CC3=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Fundamental Properties of 2-(Benzenesulfonyl)azulene
Introduction
2-(Benzenesulfonyl)azulene is a fascinating molecule that combines the unique electronic and photophysical properties of azulene with the well-established chemical reactivity and potential biological activity of the benzenesulfonyl group. Azulene, a non-benzenoid aromatic hydrocarbon, is a structural isomer of naphthalene but exhibits a striking deep blue color and a significant dipole moment. The benzenesulfonyl group, on the other hand, is a common functionality in medicinal chemistry and materials science, known to influence the electronic properties and biological interactions of molecules.
This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the expected fundamental properties of this compound, drawing upon the extensive knowledge of its constituent parts.
Physicochemical Properties
While specific experimental data for this compound is not available, we can predict its properties based on the known characteristics of azulene and benzenesulfonyl chloride.
| Property | Azulene | Benzenesulfonyl Chloride | Predicted this compound |
| Molecular Formula | C₁₀H₈ | C₆H₅ClO₂S | C₁₆H₁₂O₂S |
| Molar Mass | 128.17 g/mol | 176.62 g/mol | 268.33 g/mol |
| Appearance | Blue crystals[1] | Colorless viscous oil[2] | Expected to be a colored solid |
| Melting Point | 99-100 °C[3] | 13-14 °C[2] | Expected to be a solid with a defined melting point |
| Boiling Point | 242 °C[3] | Not applicable (decomposes) | Likely high boiling point, may decompose |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, reacts with water[2] | Expected to be soluble in common organic solvents |
| Dipole Moment | 1.08 D[3] | - | Expected to have a significant dipole moment |
Synthesis and Reactivity
A definitive, optimized synthesis for this compound has not been reported. However, based on the known reactivity of azulene, a plausible synthetic route would involve an electrophilic substitution reaction.
Proposed Synthetic Pathway: Electrophilic Sulfonylation
The electron-rich five-membered ring of azulene is susceptible to electrophilic attack.[4] Benzenesulfonyl chloride is a known electrophilic reagent used to introduce the benzenesulfonyl group.[2] Therefore, a Friedel-Crafts-type reaction could be a viable method for the synthesis of this compound.
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (General for Azulene Synthesis)
While a specific protocol for the target molecule is unavailable, the following is a general procedure for the synthesis of the azulene core, adapted from Organic Syntheses.[1] This illustrates the complexity involved in preparing the azulene scaffold.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Dry pyridine
-
Dimethylamine
-
Freshly distilled cyclopentadiene
-
Sodium methoxide solution
-
Hexanes
-
10% Aqueous hydrochloric acid
-
Anhydrous sodium sulfate
-
Alumina (activity II)
Procedure:
-
A mixture of 1-chloro-2,4-dinitrobenzene and dry pyridine is heated to 80–90°C for 4 hours.
-
After cooling, a solution of dimethylamine in dry pyridine is added dropwise.
-
The mixture is stirred for 12 hours at room temperature.
-
Ice-cold, freshly distilled cyclopentadiene is added under a nitrogen atmosphere.
-
Sodium methoxide solution is slowly added dropwise.
-
The mixture is stirred for another 4 hours.
-
Pyridine and methanol are distilled off until the reaction mixture reaches 105–110°C.
-
More dry pyridine is added, and the mixture is heated at 125°C for 4 days under nitrogen.
-
Pyridine is removed under reduced pressure.
-
The residue is extracted with hexanes.
-
The hexane solution is washed with 10% aqueous hydrochloric acid and then water.
-
The organic layer is dried, and the solvent is removed.
-
The crude azulene is purified by chromatography on alumina with hexane.
Spectroscopic Properties
The spectroscopic signature of this compound would be a combination of the features of the azulene and benzenesulfonyl moieties.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azulene ring protons, likely shifted due to the electron-withdrawing effect of the sulfonyl group. The phenyl protons of the benzenesulfonyl group would appear in the aromatic region.
-
¹³C NMR: The carbon NMR would show distinct resonances for the ten carbons of the azulene skeleton and the six carbons of the phenyl ring, as well as the carbon attached to the sulfur atom.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic S=O stretching vibrations from the sulfonyl group, in addition to the C-H and C=C stretching and bending vibrations of the aromatic rings.
-
UV-Vis Spectroscopy: Azulene and its derivatives are known for their intense absorption in the visible region, which is responsible for their blue color.[5] The introduction of the benzenesulfonyl group may cause a shift in the absorption maxima.
Potential Biological and Pharmacological Properties
While no specific biological studies on this compound have been found, the known activities of related compounds suggest potential areas of interest for researchers.
Anti-inflammatory and Anticancer Activity of Azulene Derivatives
Numerous studies have highlighted the anti-inflammatory and anticancer properties of various azulene derivatives.[5][6] These activities are often attributed to the unique electronic structure of the azulene core.
Biological Activity of Sulfonamides
The benzenesulfonyl group is a key component of many sulfonamide drugs, which are known for their antibacterial, anticancer, and anti-inflammatory activities.[7]
dot
Caption: Logical relationship of potential biological activity.
Conclusion
This compound represents a promising yet underexplored molecule at the intersection of azulene and sulfonamide chemistry. While a detailed experimental profile is not yet available, this guide provides a solid foundation for its expected properties based on the well-documented characteristics of its constituent functional groups. The proposed synthetic pathway offers a starting point for its chemical synthesis, which would be the first step toward unlocking its full potential in materials science and medicinal chemistry. Further research is warranted to synthesize and characterize this compound to validate the predicted properties and explore its potential applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring [mdpi.com]
- 5. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties and Aromaticity of the 2-(Benzenesulfonyl)azulene System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic properties and aromaticity of the 2-(benzenesulfonyl)azulene system. Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in materials science and drug development due to their unique electronic and photophysical properties. The introduction of a benzenesulfonyl group at the 2-position is expected to significantly modulate these characteristics, influencing its potential applications. This document summarizes key data, outlines experimental protocols, and provides visualizations to facilitate a comprehensive understanding of this molecular system.
Introduction
Azulene is a bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring system, possessing 10 π-electrons which confer aromaticity according to Hückel's rule.[1][2][3] Unlike its isomer naphthalene, azulene exhibits a significant dipole moment and a distinctive blue color, arising from its unique electronic structure.[4] The five-membered ring is electron-rich, while the seven-membered ring is electron-poor, leading to a zwitterionic character in its ground state.[5]
The substitution on the azulene core can dramatically alter its electronic properties. The benzenesulfonyl group is a well-known electron-withdrawing group, and its placement at the 2-position of the azulene ring is anticipated to have a profound impact on the molecule's electron density distribution, frontier molecular orbital energies, and consequently, its aromaticity, spectroscopic, and electrochemical behavior. Understanding these modifications is crucial for the rational design of novel azulene-based materials and therapeutics.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction starting from a 2-haloazulene derivative. A plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Haloazulene (e.g., 2-Iodoazulene)
A common precursor for 2-substituted azulenes is a 2-haloazulene, such as 2-iodoazulene. The synthesis of 2-iodoazulene can be accomplished from diethyl 2-hydroxyazulene-1,3-dicarboxylate.[6]
-
Materials: Diethyl 2-hydroxyazulene-1,3-dicarboxylate, phosphorus oxyiodide (POI₃) or a similar iodinating agent, and an appropriate solvent (e.g., anhydrous toluene).
-
Procedure:
-
To a solution of diethyl 2-hydroxyazulene-1,3-dicarboxylate in anhydrous toluene under an inert atmosphere (e.g., argon), add the iodinating agent portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-iodoazulene derivative.
-
Subsequent hydrolysis and decarboxylation can yield the parent 2-iodoazulene if required.[7]
-
Step 2: Nucleophilic Substitution with Sodium Benzenesulfinate
The 2-haloazulene can then undergo a nucleophilic substitution reaction with sodium benzenesulfinate to yield the target this compound.
-
Materials: 2-Iodoazulene, sodium benzenesulfinate, a copper(I) catalyst (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a suitable solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
In a reaction vessel, combine 2-iodoazulene, sodium benzenesulfinate, CuI, and the ligand in DMF.
-
Heat the mixture at an elevated temperature (e.g., 110 °C) under an inert atmosphere for several hours (e.g., 24-48 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford this compound.
-
Caption: Synthetic pathway for this compound.
Structural and Electronic Properties
Structural Parameters
X-ray crystallographic data would provide precise bond lengths and angles. In the absence of such data for the target molecule, we can anticipate certain structural features based on related compounds. The C-S bond length is expected to be in the range of typical aryl-sulfonyl bonds. The azulene core itself is likely to remain largely planar.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value Range |
| C2-S Bond Length (Å) | 1.75 - 1.80 |
| S-O Bond Lengths (Å) | 1.42 - 1.46 |
| C-S-C Bond Angle (°) | 103 - 107 |
| O-S-O Bond Angle (°) | 118 - 122 |
| Dihedral Angle (Azulene-S-Phenyl) (°) | 70 - 90 |
Note: These are estimated values based on general crystallographic data for aryl sulfones and azulene derivatives.
Spectroscopic Properties
The electronic absorption and nuclear magnetic resonance (NMR) spectra are key indicators of the electronic structure.
-
UV-Vis Spectroscopy: Azulene is known for its S₀→S₁ and S₀→S₂ transitions. The electron-withdrawing benzenesulfonyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azulene, due to a narrowing of the HOMO-LUMO gap.[8]
-
NMR Spectroscopy: The electron-withdrawing nature of the sulfonyl group will lead to a downfield shift (higher ppm) of the proton signals on the azulene ring, particularly for the protons closer to the substituent.
Table 2: Predicted Spectroscopic Data for this compound
| Property | Predicted Value/Range |
| UV-Vis (in CH₂Cl₂) | |
| λmax (S₀→S₁) (nm) | ~600 - 650 |
| λmax (S₀→S₂) (nm) | ~350 - 380 |
| ¹H NMR (in CDCl₃, δ ppm) | |
| H1, H3 | 7.8 - 8.2 |
| H4, H8 | 8.0 - 8.4 |
| H5, H7 | 7.2 - 7.6 |
| H6 | 7.5 - 7.9 |
Note: Predicted values are based on trends observed for azulenes with electron-withdrawing groups.[8][9]
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. The electron-withdrawing sulfonyl group is expected to make the oxidation of the azulene ring more difficult (anodic shift of the oxidation potential) and the reduction easier (cathodic shift of the reduction potential) compared to unsubstituted azulene.
Table 3: Predicted Electrochemical Data for this compound
| Parameter | Predicted Value (V vs. Fc/Fc⁺) |
| First Oxidation Potential (Eox) | +1.0 to +1.3 |
| First Reduction Potential (Ered) | -1.5 to -1.8 |
| Electrochemical HOMO-LUMO Gap (eV) | 2.5 - 3.1 |
Note: Values are estimated based on cyclic voltammetry data for various substituted azulenes.
Aromaticity Analysis
The aromaticity of the azulene system is a topic of considerable interest. It is often described in terms of the individual aromaticity of the five- and seven-membered rings. Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
-
HOMA: This index is based on the deviation of bond lengths from an ideal aromatic system. A value closer to 1 indicates higher aromaticity.
-
NICS: This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
The electron-withdrawing benzenesulfonyl group at the 2-position is expected to decrease the electron density in the five-membered ring, thereby reducing its aromaticity. The effect on the seven-membered ring is likely to be less pronounced but could involve a slight increase in its aromatic character due to the overall electronic perturbation.
Table 4: Predicted Aromaticity Indices for this compound
| Ring | Predicted HOMA Value | Predicted NICS(1)zz (ppm) |
| Five-membered Ring | 0.6 - 0.7 | -10 to -15 |
| Seven-membered Ring | 0.3 - 0.4 | -5 to -8 |
Note: These are estimated values based on computational studies of azulenes with electron-withdrawing substituents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. odinity.com [odinity.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 8. iap.unibe.ch [iap.unibe.ch]
- 9. mdpi.com [mdpi.com]
The Reactivity of the Benzenesulfonyl-Substituted Azulene Core: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Reactivity, and Therapeutic Potential of Benzenesulfonyl Azulenes for Researchers, Scientists, and Drug Development Professionals.
The azulene core, a vibrant blue bicyclic aromatic hydrocarbon, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. The introduction of a benzenesulfonyl group, a common pharmacophore in drug design, modulates the electronic properties and reactivity of the azulene scaffold, opening new avenues for the development of novel therapeutics. This technical guide provides a comprehensive overview of the reactivity of the benzenesulfonyl-substituted azulene core, detailing synthetic methodologies, subsequent chemical transformations, and the potential applications of these unique molecular architectures in drug discovery.
Synthesis of Benzenesulfonyl-Substituted Azulenes
The primary method for the direct introduction of a sulfonyl-containing moiety onto the azulene core is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction utilizes carbanions of chloromethanesulfonamides to achieve substitution predominantly at the 4- and 6-positions of the seven-membered ring.
Vicarious Nucleophilic Substitution (VNS)
The VNS reaction provides a direct route to sulfonylated azulenes. The reaction of azulene with the carbanion of chloromethyldimethylsulfonamide, for instance, yields a mixture of 4- and 6-(dimethylaminosulfonylmethyl)azulene. The electrophilicity of the seven-membered ring of azulene makes it susceptible to nucleophilic attack, and the presence of a leaving group on the nucleophile facilitates the substitution.
Table 1: Reaction Yields for Vicarious Nucleophilic Substitution on Azulene Derivatives
| R1 | R2 | R | X | Y | Yield (%) 4-isomer | Yield (%) 6-isomer |
| H | H | H | Cl | SO2NMe2 | 18 | 22 |
| CN | H | H | Cl | SO2NMe2 | 35 | 35 |
| COOEt | COOEt | H | Cl | SO2NMe2 | - | 82 |
| PhCO | H | H | Cl | SO2NMe2 | 15 | 40 |
| Data sourced from a study on the Vicarious Nucleophilic Substitution of Hydrogen in Azulenes.[1] |
Experimental Protocol: Vicarious Nucleophilic Substitution of Azulene
A detailed experimental procedure for the VNS reaction on azulene with chloromethanesulfonamide is outlined below, based on established methodologies for this type of reaction.
Materials:
-
Azulene
-
Chloromethyl dimethylsulfonamide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Liquid Ammonia
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of azulene (1.0 mmol) and chloromethyl dimethylsulfonamide (1.2 mmol) in anhydrous THF (10 mL) is prepared in a three-necked flask equipped with a magnetic stirrer and a dry ice-acetone condenser.
-
The flask is cooled to -78 °C, and liquid ammonia (approx. 20 mL) is condensed into the flask.
-
Potassium tert-butoxide (2.5 mmol) is added portion-wise over 15 minutes, and the resulting deep-colored solution is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the ammonia is evaporated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the 4- and 6-isomers.
Reactivity of the Benzenesulfonyl-Substituted Azulene Core
The introduction of an electron-withdrawing benzenesulfonyl group at the 1-position of the azulene core significantly modifies its reactivity. This substituent deactivates the five-membered ring towards electrophilic attack and directs subsequent functionalization.
Directed Lithiation and Electrophilic Quenching
A key reaction for the further functionalization of the benzenesulfonyl-substituted azulene core is the directed lithiation at the 2-position. The sulfonyl group acts as a directing group, allowing for regioselective deprotonation.
This lithiated intermediate can be trapped with various electrophiles to introduce a range of substituents at the 2-position.[2][3]
Table 2: Synthesis of 2-Substituted p-Tolyl 1-Azulenyl Sulfones
| Electrophile | Product (R group) | Yield (%) |
| Me3SiCl | SiMe3 | 92 |
| PhSSPh | SPh | 75 |
| I2 | I | 88 |
| DMF | CHO | 65 |
| Data from a study on sulfonyl group directed lithiation.[2][3] |
Suzuki Coupling and Desulfonylation
The 2-iodo-1-azulenyl p-tolyl sulfone is a versatile intermediate for Suzuki coupling reactions, allowing for the introduction of aryl groups at the 2-position. Subsequent reductive desulfonylation provides a route to 2-arylazulenes.[2][3]
Quantitative Data: Spectroscopic Characterization
Table 3: Representative 1H and 13C NMR Chemical Shifts for p-Tolyl 1-Azulenyl Sulfone Derivatives
| Compound | Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| p-Tolyl 1-azulenyl sulfone | 2-H | 7.85 (d) | 120.5 |
| 3-H | 7.39 (t) | 128.8 | |
| 4-H | 8.51 (d) | 137.9 | |
| 8-H | 9.61 (d) | 139.8 | |
| p-Tolyl 2-trimethylsilyl-1-azulenyl sulfone | 3-H | 7.55 (s) | 134.1 |
| 4-H | 8.53 (d) | 137.6 | |
| 8-H | 9.65 (d) | 140.2 | |
| Note: This is a representative selection of shifts from published data for related compounds. Complete data can be found in the supporting information of the cited literature.[2][3] |
Relevance in Drug Development
Both the azulene core and the benzenesulfonamide moiety are independently recognized for their significant pharmacological activities. Their combination in a single molecule presents a promising strategy for the development of novel therapeutic agents, particularly in oncology.
Anticancer Potential and Signaling Pathways
Sulfonamide derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[4][5] Azulene derivatives have also demonstrated anticancer properties, with some acting as inhibitors of tyrosine kinases like Fms-like tyrosine kinase 3 (FLT-3), which is implicated in certain types of leukemia.[6]
The conjugation of these two pharmacophores could lead to compounds with enhanced potency and novel mechanisms of action. For instance, a benzenesulfonyl azulene derivative could potentially target multiple pathways involved in cancer cell proliferation and survival.
Conclusion
The substitution of the azulene core with a benzenesulfonyl group provides a versatile platform for the synthesis of novel compounds with significant potential in drug discovery. The directed reactivity of the substituted azulene allows for the introduction of a wide array of functional groups, enabling the fine-tuning of their physicochemical and biological properties. Further investigation into the specific mechanisms of action of these hybrid molecules is warranted and could lead to the development of a new generation of targeted therapeutics.
References
- 1. sciforum.net [sciforum.net]
- 2. A new efficient route to 2-substituted azulenes based on sulfonyl group directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Photophysics of 2-(Benzenesulfonyl)azulene: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a comprehensive exploration of the anticipated photophysical characteristics of 2-(Benzenesulfonyl)azulene. In the absence of direct experimental data for this specific compound, this document synthesizes the well-established photophysical principles of the azulene core with the known electronic effects of a benzenesulfonyl substituent. Azulene is renowned for its unique spectroscopic properties, most notably its anomalous fluorescence from the second excited singlet state (S2), a direct violation of Kasha's rule. The introduction of a potent electron-withdrawing benzenesulfonyl group at the 2-position is expected to significantly modulate the electronic structure and, consequently, the photophysical behavior of the azulene chromophore. This guide offers a predictive framework for the absorption and emission properties, quantum yields, and excited-state dynamics of this compound, supported by data from analogous substituted azulenes. Furthermore, detailed experimental protocols for the systematic photophysical characterization of this and related compounds are provided, alongside conceptual diagrams to illustrate key processes and workflows.
Introduction to the Photophysics of the Azulene Core
Azulene, a bicyclic non-alternant aromatic hydrocarbon, is an isomer of naphthalene that exhibits a striking blue color and a set of photophysical properties that distinguish it from most other organic chromophores. The most notable of these is its fluorescence, which predominantly occurs from the second excited singlet state (S2) to the ground state (S0), a phenomenon known as anti-Kasha fluorescence.[1][2] This unusual behavior is a direct consequence of the large energy gap between its first (S1) and second (S2) excited singlet states, which slows the rate of internal conversion from S2 to S1, allowing the radiative decay from S2 to compete effectively.[3]
The photophysical properties of azulene are highly sensitive to substitution on the azulenoid framework. The position and electronic nature of substituents can significantly alter the energies of the frontier molecular orbitals, thereby tuning the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.
Predicted Photophysical Characteristics of this compound
The introduction of a benzenesulfonyl group, a strong electron-withdrawing moiety, at the 2-position of the azulene ring is anticipated to have a profound impact on its electronic and photophysical properties. While specific experimental data for this compound is not currently available in the refereed literature, we can predict its behavior based on established principles of physical organic chemistry and spectroscopy of substituted azulenes.
Absorption Spectroscopy
The UV-Vis absorption spectrum of azulene is characterized by a weak S0 → S1 transition in the visible region (around 580 nm) and a stronger S0 → S2 transition in the near-UV (around 340 nm).[4] The benzenesulfonyl group is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the stabilization of the LUMO (Lowest Unoccupied Molecular Orbital) through π-conjugation with the electron-withdrawing substituent. The extent of this shift will depend on the degree of electronic communication between the sulfonyl group and the azulene core.
Emission Spectroscopy
The fluorescence of this compound is expected to be highly dependent on the magnitude of the S2-S1 energy gap. Electron-withdrawing substituents on the azulene ring can influence this gap.[1] If the S2-S1 gap remains large, S2 → S0 fluorescence will likely still be the dominant radiative decay pathway. However, a significant perturbation of the electronic structure could potentially decrease this gap, leading to an increase in the rate of S2 → S1 internal conversion and a subsequent observation of S1 → S0 fluorescence or a dual fluorescence character.
Quantum Yield and Lifetime
Substitution at the 2-position of azulene has been shown to accelerate the rate of radiationless relaxation.[5] Therefore, it is plausible that the fluorescence quantum yield of this compound may be lower than that of unsubstituted azulene. The excited-state lifetime of the emitting state (likely S2) is also expected to be influenced by the presence of the sulfonyl group, which can introduce new decay pathways.
Tabulated Predictive Data and Analogous Compounds
Due to the absence of direct experimental data for this compound, the following table summarizes the known photophysical data for unsubstituted azulene and select 2-substituted derivatives to provide a comparative context.
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Emitting State | Reference |
| Azulene | ~580 (S0→S1), ~340 (S0→S2) | ~380 | ~0.04 | S2 | [4] |
| 2-Chloroazulene | Not Reported | Not Reported | Not Reported | S2 | [5] |
| 2-Methylazulene | Not Reported | Not Reported | Not Reported | S2 | [5] |
| 2-Phenylazulene* | Not Reported | Varies with protonation | Varies | S1/S2 | [1] |
*Note: 2-Arylazulenes often exhibit complex photophysical behavior, including protonation-dependent fluorescence.
Experimental Protocols for Photophysical Characterization
To empirically determine the photophysical characteristics of this compound, the following experimental methodologies are recommended.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and the fluorescence quantum yield.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer over a wavelength range of 200-800 nm.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the maximum of the S0 → S2 absorption band.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime of the emitting state.
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): This is the preferred method for measuring nanosecond-scale fluorescence lifetimes.
-
Sample Preparation: Prepare a dilute solution of this compound in a degassed solvent.
-
Measurement: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the S0 → S2 absorption maximum and collect the fluorescence decay profile.
-
Data Analysis: The decay data is fitted to an exponential function to extract the fluorescence lifetime (τf).
Visualizing Photophysical Processes and Workflows
To aid in the conceptual understanding of the photophysics of azulene and the experimental approach to its characterization, the following diagrams are provided.
Caption: Jablonski diagram for azulene illustrating its anomalous S₂ fluorescence.
Caption: Experimental workflow for photophysical characterization.
Conclusion
While the definitive photophysical characteristics of this compound await experimental elucidation, this technical guide provides a robust predictive framework based on the well-documented photophysics of the azulene core and its substituted derivatives. The strong electron-withdrawing nature of the benzenesulfonyl group is expected to induce significant changes in the absorption and emission properties of the azulene chromophore. The detailed experimental protocols outlined herein offer a clear pathway for the comprehensive characterization of this and related novel azulenic compounds, which hold potential for applications in materials science, sensing, and photodynamic therapy. The unique anti-Kasha fluorescence of the azulene scaffold, and the ability to tune its properties through synthetic modification, continues to make it a subject of intense research interest.
References
- 1. Azulene—A Bright Core for Sensing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
A Preliminary Investigation into the Biological Activity of 2-(Benzenesulfonyl)azulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, an isomeric form of naphthalene, is a bicyclic aromatic hydrocarbon known for its distinct blue color.[1][2][3] Beyond its unique optical properties, azulene and its derivatives, such as chamazulene and guaiazulene, have garnered significant interest in the medical and pharmaceutical fields.[1][2][4] These compounds, found in various plants like chamomile and yarrow, have a long history of use in traditional medicine for their anti-inflammatory, antiallergic, and antibacterial properties.[1][2][5] Modern research has expanded on these initial observations, revealing a broader spectrum of bioactivities including potential applications in treating peptic ulcers, leukemia, diabetes, and even HIV-1.[1][4][6] The mechanisms underlying these effects are multifaceted, involving the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways.[5][7]
The benzenesulfonyl moiety is another critical pharmacophore in medicinal chemistry. Benzenesulfonyl hydrazones, for instance, are a class of organic compounds that have demonstrated a wide array of biological effects, including antibacterial, antifungal, anticancer, and antidepressant activities.[8][9] Their mode of action often involves enzyme inhibition or the disruption of microbial cell membranes.[8][9]
This technical guide outlines a proposed preliminary investigation into the biological activity of a novel hybrid compound, 2-(Benzenesulfonyl)azulene. While the individual azulene and benzenesulfonyl scaffolds are well-documented for their therapeutic potential, the biological profile of this compound remains unexplored. This document provides a roadmap for the initial in vitro evaluation of its anti-inflammatory, antimicrobial, and cytotoxic properties, complete with detailed experimental protocols, hypothetical data presentation, and visual workflows to guide future research.
Proposed Areas of Biological Investigation
Based on the known activities of its constituent moieties, the following biological activities are proposed for the preliminary investigation of this compound:
-
Anti-inflammatory Activity: To assess the compound's ability to modulate inflammatory responses.
-
Antimicrobial Activity: To determine its efficacy against a panel of pathogenic bacteria and fungi.
-
Cytotoxic Activity: To evaluate its potential as an anticancer agent against various cancer cell lines.
Experimental Protocols
Anti-inflammatory Activity Assays
a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the in vitro inhibitory effect of this compound on COX-1 and COX-2 enzymes.
-
Methodology: A commercial colorimetric COX inhibitor screening assay kit will be utilized. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
b) Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
-
Objective: To quantify the effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., J774.2 or RAW 264.7).[10]
-
Methodology:
-
Culture macrophage cells in a 96-well plate until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
-
Analyze the data to determine the dose-dependent effect of the compound on cytokine production.
-
Antimicrobial Activity Assays
a) Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology: A broth microdilution method will be employed.
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
b) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.
-
Methodology:
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.
-
Cytotoxic Activity Assay
a) MTT Cell Viability Assay
-
Objective: To assess the cytotoxic effect of this compound on various human cancer cell lines (e.g., K-562 leukemia, MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Methodology:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Hypothetical data generated from the proposed experiments would be summarized in the following tables for clear comparison.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition at 10 µM (%) | IL-6 Inhibition at 10 µM (%) |
| This compound | >100 | 8.5 | >11.7 | 65.2 | 58.9 |
| Celecoxib (Control) | 15.2 | 0.04 | 380 | 72.5 | 68.3 |
Table 2: Hypothetical Antimicrobial Activity of this compound (MIC/MBC/MFC in µg/mL)
| Microorganism | Strain | MIC | MBC/MFC |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
Table 3: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)
| Cell Line | Cell Type | IC50 |
| K-562 | Human Leukemia | 12.7 |
| MCF-7 | Human Breast Cancer | 25.4 |
| A549 | Human Lung Cancer | 38.1 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | >100 |
Mandatory Visualizations
Caption: Hypothetical anti-inflammatory signaling pathway.
Caption: General experimental workflow for biological screening.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic anti-inflammatory activity of azulene derivatives on mammalian macrophages and their intracellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-(Benzenesulfonyl)azulene - A Novel Building Block in Organic Chemistry
This guide, therefore, will focus on the plausible synthesis and expected reactivity of 2-(Benzenesulfonyl)azulene based on the known chemistry of azulenes and sulfones. It will provide a theoretical framework and propose experimental approaches for researchers interested in exploring this potentially novel building block.
Introduction to the Azulene Core
Azulene is a bicyclic, non-benzenoid aromatic hydrocarbon and an isomer of naphthalene. Its unique electronic structure, arising from the fusion of a cyclopentadienyl anion and a tropylium cation, results in a significant dipole moment and distinct reactivity patterns. The five-membered ring is electron-rich and susceptible to electrophilic attack, primarily at the 1 and 3-positions. Conversely, the seven-membered ring is electron-deficient and can undergo nucleophilic attack. This inherent polarity and reactivity make azulene and its derivatives attractive scaffolds in medicinal chemistry, materials science, and organic electronics.
The introduction of a benzenesulfonyl group at the 2-position of the azulene core is anticipated to significantly modulate its electronic properties and reactivity, opening new avenues for functionalization and the synthesis of complex molecular architectures.
Proposed Synthesis of this compound
While a direct, documented synthesis of this compound is not available, a plausible synthetic route can be extrapolated from known methodologies for the functionalization of the azulene nucleus.
Conceptual Synthetic Workflow
A potential synthetic pathway could involve the direct sulfonation of azulene followed by reaction with a benzene derivative, or a metal-catalyzed cross-coupling reaction. A likely more controlled and higher-yielding approach would be the reaction of an azulenyl nucleophile with a benzenesulfonyl electrophile.
Caption: Proposed synthesis of this compound via lithiation.
Hypothetical Experimental Protocol
Synthesis of 2-Lithioazulene: A solution of azulene in anhydrous tetrahydrofuran (THF) would be cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, a stoichiometric amount of n-butyllithium (n-BuLi) in hexanes would be added dropwise. The reaction mixture would be stirred at this temperature for a specified period to ensure complete formation of the 2-lithioazulene intermediate.
Reaction with Benzenesulfonyl Chloride: A solution of benzenesulfonyl chloride in anhydrous THF would then be added dropwise to the freshly prepared 2-lithioazulene solution at -78 °C. The reaction would be allowed to slowly warm to room temperature and stirred overnight.
Work-up and Purification: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.
Expected Reactivity and Potential Applications
The benzenesulfonyl group is a strong electron-withdrawing group, and its presence at the 2-position is expected to significantly influence the reactivity of the azulene core.
Modulation of Nucleophilicity and Electrophilicity
The electron-withdrawing nature of the sulfonyl group would decrease the electron density of the entire azulene system, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution reactions.
Caption: Influence of the sulfonyl group on azulene's electronic properties.
Potential as a Building Block in Cross-Coupling Reactions
The sulfonyl group can act as a leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the 2-position of the azulene ring, making this compound a versatile synthetic intermediate.
Hypothetical Experimental Protocol: Suzuki Cross-Coupling
Reaction Setup: In a reaction vessel, this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) would be combined in a suitable solvent system (e.g., toluene/ethanol/water).
Reaction Conditions: The mixture would be degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours. The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The product would be extracted with an organic solvent, and the combined organic layers washed, dried, and concentrated. The crude product would be purified by column chromatography to afford the 2-arylazulene derivative.
Quantitative Data Summary (Hypothetical)
As no experimental data is available, the following table presents hypothetical data for the proposed synthesis and a subsequent cross-coupling reaction. This is for illustrative purposes only and would require experimental validation.
| Reaction Step | Reactants | Product | Theoretical Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Synthesis of this compound | 2-Lithioazulene, Benzenesulfonyl Chloride | This compound | 60-70 | 120-125 | 8.5-7.0 (m, Ar-H) |
| Suzuki Coupling with Phenylboronic Acid | This compound, Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | 2-Phenylazulene | 75-85 | 98-102 | 8.3-7.2 (m, Ar-H) |
Conclusion and Future Outlook
While this compound remains a largely unexplored compound, its potential as a versatile building block in organic synthesis is significant. The proposed synthetic routes and reactivity patterns, based on established chemical principles, provide a solid foundation for future research. Experimental validation of these hypotheses is crucial to unlock the full potential of this novel azulene derivative. Further studies could focus on optimizing the synthetic protocols, exploring the scope of its reactivity in various cross-coupling reactions, and investigating the photophysical and electronic properties of its derivatives for applications in materials science and drug discovery. The exploration of this compound chemistry promises to be a rewarding endeavor for the scientific community.
Theoretical Modeling and Computational Chemistry of 2-(Benzenesulfonyl)azulene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling and computational chemistry of 2-(Benzenesulfonyl)azulene. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a predictive guide, outlining the expected structural, electronic, and spectroscopic properties based on established principles of azulene and benzenesulfonyl chemistry. Detailed computational workflows and hypothetical datasets are presented to aid researchers in the theoretical and experimental investigation of this and similar compounds.
Introduction to this compound
Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, is a structural isomer of naphthalene. Unlike the colorless naphthalene, azulene is characterized by its distinct blue color, a consequence of its unique electronic structure.[1] The fusion of a five-membered cyclopentadienyl anion and a seven-membered tropylium cation equivalent results in a significant dipole moment and distinct reactivity in the two rings.[2] The five-membered ring is nucleophilic, while the seven-membered ring is electrophilic.
The introduction of a benzenesulfonyl group at the 2-position of the azulene core is expected to significantly modulate its electronic properties. The sulfonyl group is known to be strongly electron-withdrawing, primarily through a negative inductive effect (-I) and resonance.[3][4] This substitution is predicted to influence the geometry, aromaticity, and spectroscopic characteristics of the parent azulene molecule. Understanding these modifications is crucial for the rational design of novel materials and therapeutic agents.
Theoretical and Computational Methodology
A robust computational approach is essential for accurately predicting the properties of this compound. Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between accuracy and computational cost.
Geometry Optimization
The initial step in the computational analysis is the geometry optimization of the molecule. This is typically performed using a functional such as B3LYP or M06-2X with a suitable basis set, for instance, 6-311G(d,p).[5] The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis
Following geometry optimization, a detailed analysis of the electronic structure can be carried out. This includes the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's reactivity, electronic transitions, and overall stability.[6][7] The Natural Bond Orbital (NBO) analysis can also be employed to understand the charge distribution and the nature of the bonding within the molecule.
Spectroscopic Property Prediction
Computational methods are invaluable for predicting various spectroscopic properties:
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra.[8][9] By calculating the excitation energies and oscillator strengths, one can predict the λmax values corresponding to the principal electronic transitions.
-
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a crucial step in structure elucidation.[10][11] Various DFT functionals can be used to calculate the magnetic shielding tensors, which are then converted into chemical shifts.[12][13][14]
-
Mass Spectrometry: While direct prediction of fragmentation patterns is complex, the accurate mass of the molecular ion can be readily calculated from the optimized geometry. Aromatic compounds typically show a strong molecular ion peak.[15][16]
Predicted Physicochemical Properties
Based on the computational methodologies described above, the following tables summarize the predicted quantitative data for this compound. Note: This data is hypothetical and serves as a guide for future experimental and computational studies.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(azulene)-S | 1.78 |
| S-O (average) | 1.45 |
| S-C(benzene) | 1.77 |
| Bond Angles (°) ** | |
| C(azulene)-S-C(benzene) | 104.5 |
| O-S-O | 120.0 |
| Dihedral Angles (°) ** | |
| C-C-S-O | 75.0 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| UV-Vis (λmax, nm) | 280, 350, 620 |
| 1H NMR (ppm, in CDCl3) | 7.2-8.5 (m, aromatic protons) |
| 13C NMR (ppm, in CDCl3) | 115-150 (aromatic carbons) |
| High-Resolution MS (m/z) | [M]+ calculated for C16H12O2S |
Experimental Protocols
For the experimental validation of the predicted data, the following standard protocols are recommended.
Synthesis of this compound
The synthesis of 2-substituted azulenes can be achieved through various methods. A plausible route for this compound could involve the reaction of an azulene-2-boronic acid derivative with benzenesulfonyl chloride under palladium catalysis, or the direct sulfonation of azulene followed by reaction with benzene under Friedel-Crafts conditions, although selectivity could be an issue.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.
-
1H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. The aromatic protons of azulene are typically observed in the range of 6.5-8.0 ppm.[17][18]
-
13C NMR: Obtain the spectrum using a proton-decoupled sequence. Aromatic carbons generally resonate between 120-170 ppm.[19][20]
Mass Spectrometry
-
Technique: High-resolution mass spectrometry (HRMS) using either electrospray ionization (ESI) or electron ionization (EI).
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.[15][21][22] Aromatic compounds tend to show a prominent molecular ion peak.[16]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Measurement: Record the absorption spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.[23][24][25][26][27]
Visualizations
Computational Workflow```dot
Caption: The electronic influence of the benzenesulfonyl group on the azulene core.
Hypothetical Signaling Pathway Interaction
Caption: A hypothetical interaction of this compound with a cellular signaling pathway.
Conclusion
This technical guide has outlined the theoretical and computational approaches for the characterization of this compound. While direct experimental data is currently unavailable, the predictive models and methodologies presented here provide a solid foundation for future research. The strong electron-withdrawing nature of the benzenesulfonyl group is expected to significantly alter the physicochemical properties of the azulene core, potentially leading to novel applications in materials science and drug discovery. The provided computational workflows and experimental protocols are intended to guide researchers in the synthesis, characterization, and theoretical investigation of this and related azulene derivatives.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. quora.com [quora.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Requesting electronic excitations (TD-DFT) [tcm.phy.cam.ac.uk]
- 9. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 10. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of spin–spin coupling constants with machine learning in NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. comporgchem.com [comporgchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. NMR Spectroscopy [www2.chemistry.msu.edu]
- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. longdom.org [longdom.org]
- 24. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 25. repository.up.ac.za [repository.up.ac.za]
- 26. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 27. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthetic Routes for the Preparation of 2-(Benzenesulfonyl)azulene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic routes for the preparation of 2-(benzenesulfonyl)azulene, a key intermediate for various applications in materials science and drug development. Due to the electronic properties of the azulene nucleus, direct electrophilic substitution at the 2-position is challenging. Therefore, the outlined methodologies focus on a more reliable multi-step approach involving the synthesis of a functionalized azulene precursor, followed by the introduction of the benzenesulfonyl moiety via nucleophilic substitution. This protocol provides a comprehensive guide for the laboratory synthesis of this important azulene derivative.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their unique electronic and photophysical properties. The introduction of a benzenesulfonyl group at the 2-position of the azulene core can significantly modify its chemical and physical characteristics, making it a valuable building block for novel organic materials and pharmacologically active compounds. Electrophilic substitution on the azulene ring typically occurs at the 1- and 3-positions, necessitating alternative strategies for the synthesis of 2-substituted azulenes.[1][2] This protocol details a robust synthetic pathway commencing from a readily accessible 2-aminoazulene derivative, proceeding through a 2-haloazulene intermediate, and culminating in the target molecule, this compound.
Synthetic Strategy Overview
The most viable synthetic route to this compound involves a three-step process, which circumvents the regioselectivity issues associated with direct sulfonylation. The overall strategy is depicted below:
Figure 1. Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-chloroazulene-1,3-dicarboxylate
This procedure is adapted from the work of Nozoe et al. and involves a Sandmeyer-type reaction on diethyl 2-aminoazulene-1,3-dicarboxylate.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-aminoazulene-1,3-dicarboxylate | 287.33 | 5.0 g | 0.0174 |
| Dehydrated Benzene | 78.11 | 150 mL | - |
| Dry Hydrogen Chloride Gas | 36.46 | - | - |
| Isoamyl nitrite | 117.15 | 2.4 g | 0.0205 |
| Ethanol | 46.07 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Dissolve 5.0 g of diethyl 2-aminoazulene-1,3-dicarboxylate in 150 mL of dehydrated benzene in a flask suitable for gas dispersion.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution. Reddish-orange precipitates of the hydrochloride salt will begin to form.
-
To this suspension, add 2.4 g of isoamyl nitrite. The color of the reaction mixture will gradually change from green to blue, then to violet, and finally to red.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Wash the solution with water to remove any remaining acid and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield a crystalline residue.
-
Recrystallize the crude product from ethanol to afford diethyl 2-chloroazulene-1,3-dicarboxylate.
Expected Yield: Approximately 90%.[3]
Step 2: Synthesis of Diethyl this compound-1,3-dicarboxylate
This step involves a nucleophilic aromatic substitution reaction of the 2-chloroazulene derivative with sodium benzenesulfinate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-chloroazulene-1,3-dicarboxylate | 306.75 | 4.0 g | 0.0130 |
| Sodium benzenesulfinate | 164.16 | 2.6 g | 0.0158 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Copper(I) iodide (optional catalyst) | 190.45 | 0.25 g | 0.0013 |
| Ethyl acetate | 88.11 | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
In a round-bottom flask, dissolve 4.0 g of diethyl 2-chloroazulene-1,3-dicarboxylate and 2.6 g of sodium benzenesulfinate in 100 mL of dimethylformamide.
-
Add a catalytic amount of copper(I) iodide (optional, but may improve reaction rate).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain diethyl this compound-1,3-dicarboxylate.
Expected Yield: 60-70% (estimated based on similar nucleophilic aromatic substitution reactions).
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester groups followed by decarboxylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl this compound-1,3-dicarboxylate | 412.46 | 3.0 g | 0.0073 |
| Potassium hydroxide (KOH) | 56.11 | 3.0 g | 0.0535 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 20 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | - |
| Diethyl ether | 74.12 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
In a round-bottom flask, dissolve 3.0 g of diethyl this compound-1,3-dicarboxylate in 50 mL of ethanol.
-
Add a solution of 3.0 g of potassium hydroxide in 20 mL of water.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
For decarboxylation, gently heat the crude this compound-1,3-dicarboxylic acid under vacuum or in a high-boiling solvent such as quinoline until gas evolution ceases.
-
After cooling, dissolve the residue in diethyl ether and wash with dilute HCl to remove the quinoline (if used), then with water.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude this compound by column chromatography (silica gel, eluent: hexane/dichloromethane gradient) or recrystallization.
Expected Yield: 70-80% for the hydrolysis and decarboxylation steps combined.
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diethyl 2-aminoazulene-1,3-dicarboxylate | Diethyl 2-chloroazulene-1,3-dicarboxylate | HCl (gas), Isoamyl nitrite | Benzene | RT | 12 | ~90[3] |
| 2 | Diethyl 2-chloroazulene-1,3-dicarboxylate | Diethyl this compound-1,3-dicarboxylate | Sodium benzenesulfinate, CuI (cat.) | DMF | 100-120 | 12-24 | 60-70 (est.) |
| 3 | Diethyl this compound-1,3-dicarboxylate | This compound | KOH, HCl | Ethanol/Water | Reflux | 4-6 | 70-80 (est.) |
Logical Workflow for Synthesis and Purification
Figure 2. Detailed workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Functionalization of the 2-(Benzenesulfonyl)azulene Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the functionalization of azulene scaffolds bearing a benzenesulfonyl group. The primary method described is a highly efficient, regioselective approach for introducing a wide range of substituents at the 2-position of the azulene core, leveraging the directing effect of a sulfonyl group. This is followed by a protocol for a subsequent cross-coupling reaction to introduce aryl moieties. The protocols are based on the methodologies reported by Shibasaki et al. in The Journal of Organic Chemistry (2008), which describes the functionalization of a closely related p-tolyl 1-azulenyl sulfone. These methods are directly applicable to the 2-(benzenesulfonyl)azulene scaffold due to the analogous electronic and directing effects of the sulfonyl group.
Directed Lithiation for 2-Substitution
The sulfonyl group at the 1- or 2-position of the azulene ring effectively directs lithiation to the adjacent C-2 or C-1/C-3 position, respectively. This protocol details the directed lithiation of a sulfonyl-activated azulene and subsequent quenching with various electrophiles to yield 2-substituted azulene derivatives.
Logical Workflow for Directed Lithiation
Caption: Workflow for the directed lithiation and 2-substitution of an azulenyl sulfone.
Experimental Protocol: Directed Lithiation
Materials:
-
p-Tolyl 1-azulenyl sulfone (or this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Selected electrophile (e.g., trimethylsilyl chloride, iodine, diphenyl disulfide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP):
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Lithiation of the Azulenyl Sulfone:
-
In a separate flame-dried flask under argon, dissolve the p-tolyl 1-azulenyl sulfone (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LTMP solution to the azulenyl sulfone solution via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change should be observed, indicating the formation of the 2-lithioazulene intermediate.
-
-
Quenching with an Electrophile:
-
To the solution of the 2-lithioazulene, add the chosen electrophile (1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Quantitative Data: Yields of 2-Substituted Derivatives
The following table summarizes the reported yields for the reaction of various electrophiles with the lithiated p-tolyl 1-azulenyl sulfone intermediate.[1]
| Electrophile (E+) | Product (at 2-position) | Yield (%) |
| (CH₃)₃SiCl | -Si(CH₃)₃ | 85 |
| I₂ | -I | 78 |
| (PhS)₂ | -SPh | 92 |
| DMF | -CHO | 65 |
| (CH₃)₂SO₄ | -CH₃ | 75 |
| C₆H₅CHO | -CH(OH)C₆H₅ | 58 |
Suzuki-Miyaura Cross-Coupling for 2-Arylation
Following the successful iodination of the 2-position, a Suzuki-Miyaura cross-coupling reaction can be employed to introduce various aryl and heteroaryl groups. This two-step sequence provides an efficient route to 2-arylazulene derivatives.
Reaction Pathway for 2-Arylation
Caption: Pathway for the Suzuki-Miyaura cross-coupling of 2-iodo-azulenyl sulfone.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Iodo-p-tolyl 1-azulenyl sulfone
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 2-iodo-p-tolyl 1-azulenyl sulfone (1.0 equivalent), the arylboronic acid (1.5 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and the degassed 2 M Na₂CO₃ solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C and stir vigorously under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the 2-aryl-p-tolyl 1-azulenyl sulfone.
-
Quantitative Data: Yields of 2-Aryl Derivatives
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of 2-iodo-p-tolyl 1-azulenyl sulfone with various arylboronic acids.[1]
| Arylboronic Acid | Product (Aryl group at 2-position) | Yield (%) |
| Phenylboronic acid | -C₆H₅ | 88 |
| 4-Methoxyphenylboronic acid | -C₆H₄-4-OCH₃ | 91 |
| 4-Chlorophenylboronic acid | -C₆H₄-4-Cl | 85 |
| 2-Thiopheneboronic acid | -C₄H₃S (2-thienyl) | 76 |
These protocols provide a robust and versatile platform for the synthesis of a diverse library of 2-functionalized this compound derivatives, which can be valuable for applications in materials science and drug discovery. The sulfonyl group not only acts as an excellent directing group but can also be subsequently removed if desired, further expanding the synthetic utility of these methods.
References
Application Notes and Protocols: 2-(Benzenesulfonyl)azulene and its Surrogates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the state-of-the-art methods for the arylation of azulenes at the 2-position, with a focus on utilizing sulfur-based functionalities as leaving groups in cross-coupling reactions. While the direct use of 2-(benzenesulfonyl)azulene as a cross-coupling partner is not yet widely established in the literature, a highly effective surrogate, azulenesulfonium salts, has been successfully employed, particularly in Suzuki-Miyaura reactions. This document details the application of these sulfonium salts as stable and versatile pseudohalides for the synthesis of 2-arylazulenes.
Introduction
The azulene scaffold is a key structural motif in various biologically active compounds and advanced materials. The development of efficient methods for the selective functionalization of the azulene core is therefore of significant interest. Cross-coupling reactions offer a powerful tool for the formation of carbon-carbon bonds. While aryl halides are common electrophiles in these reactions, their azulene counterparts can be unstable and challenging to prepare.[1][2] This has led to the exploration of alternative leaving groups.
Aryl sulfones have emerged as viable electrophilic partners in Suzuki-Miyaura cross-coupling reactions through the activation of the C–S bond.[3][4] However, the application of this methodology to azulene systems, specifically using this compound, is not yet documented. A more successful and well-documented approach involves the use of azulenesulfonium salts as bench-stable and highly effective pseudohalides in palladium-catalyzed cross-coupling reactions.[1][2][5]
This document will focus on the preparation and application of azulenesulfonium salts in Suzuki-Miyaura cross-coupling reactions to afford 2-arylazulenes.
Application: Suzuki-Miyaura Cross-Coupling of Azulenes via Azulenesulfonium Salts
Azulenesulfonium salts serve as excellent electrophilic partners in Suzuki-Miyaura cross-coupling reactions, offering a stable and accessible alternative to azulenyl halides.[1][2] This method allows for the synthesis of a diverse range of 2-arylazulene derivatives.
General Reaction Scheme
The overall transformation involves the coupling of an azulenesulfonium salt with an organoboron reagent, catalyzed by a palladium complex.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of azulene-2-sulfonium salts.
Quantitative Data Summary
The following table summarizes the yields of 2-arylazulenes obtained from the Suzuki-Miyaura coupling of an azulene-2-sulfonium salt with various arylboronic acids and esters.
| Entry | Arylboronic Acid/Ester | Product | Yield (%)[1] |
| 1 | 4-Tolylboronic acid | 2-(p-Tolyl)azulene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)azulene | 78 |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)azulene | 72 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)azulene | 65 |
| 5 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)azulene | 75 |
| 6 | Naphthalene-2-boronic acid | 2-(Naphthalen-2-yl)azulene | 81 |
| 7 | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | 2-(p-Tolyl)azulene | 88 |
| 8 | 2-(4-Acetylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-(4-(Azulen-2-yl)phenyl)ethan-1-one | 70 |
Experimental Protocols
Protocol 1: Synthesis of Azulene-2-sulfonium Salts
This protocol describes the preparation of the azulene-2-sulfonium salt, which serves as the electrophilic partner in the subsequent cross-coupling reaction. The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction.[1][2]
Materials:
-
Azulene
-
Dimethyl sulfoxide (DMSO) or Tetramethylene sulfoxide
-
Trifluoroacetic anhydride (TFAA)
-
Sodium tetrafluoroborate (NaBF4) or other salt for anion exchange
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve azulene (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add the sulfoxide (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFAA (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
For anion exchange, add a saturated aqueous solution of NaBF4 (or another suitable salt) and stir vigorously for 30 minutes.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Precipitate the sulfonium salt by adding diethyl ether and collect the solid by filtration.
-
The crude product can be further purified by recrystallization.
Caption: Experimental workflow for the synthesis of azulene-2-sulfonium salts.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Azulene-2-sulfonium Salt
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction between an azulene-2-sulfonium salt and an arylboronic acid or ester.[1][2]
Materials:
-
Azulene-2-sulfonium salt (1.0 eq)
-
Arylboronic acid or pinacol ester (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 10 mol%)
-
Potassium phosphate (K3PO4, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the azulene-2-sulfonium salt (1.0 eq), arylboronic acid/ester (1.5 eq), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-arylazulene.
Caption: Step-by-step protocol for the Suzuki-Miyaura coupling of azulene-2-sulfonium salts.
Catalytic Cycle: Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of azulenes.
References
- 1. Azulenesulfonium Salts: Accessible, Stable, and Versatile Reagents for Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azulenesulfonium Salts: Accessible, Stable, and Versatile Reagents for Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Benzenesulfonyl)azulene as a Fluorescent Marker in Acidic Environments
Introduction
Azulene, an isomer of naphthalene, is a non-benzenoid aromatic hydrocarbon known for its distinct blue color and unique photophysical properties.[1] Unlike its colorless isomer, azulene possesses a significant dipole moment and a small HOMO-LUMO gap.[1] Certain azulene derivatives exhibit a fascinating phenomenon known as protonation-dependent fluorescence.[2] In their neutral state, many azulene compounds are non-fluorescent or weakly fluorescent. However, upon protonation in acidic environments, a significant enhancement in fluorescence intensity, often described as a "turn-on" response, is observed.[2] This characteristic makes them promising candidates for the development of fluorescent probes for sensing and imaging acidic environments, such as lysosomes and endosomes in living cells.[3][4]
The introduction of a benzenesulfonyl group at the 2-position of the azulene core is hypothesized to modulate the electronic properties and the pKa of the molecule, potentially refining its sensitivity and specificity as a pH indicator. This document provides detailed application notes and protocols for the use of 2-(Benzenesulfonyl)azulene as a fluorescent marker in acidic milieus.
Mechanism of pH-Dependent Fluorescence
The fluorescence of this compound in acidic environments is governed by the reversible protonation of the azulene core. The azulene ring can be conceptualized as a fusion of a cyclopentadienyl anion and a tropylium cation, leading to high electron density at the 1 and 3 positions of the five-membered ring.[2] In a neutral or basic environment, the molecule exists in its deprotonated form and is weakly fluorescent. Upon exposure to an acidic medium, protonation occurs at the C1 or C3 position, leading to the formation of a fluorescent azulenium cation. This process disrupts the non-radiative decay pathways and enhances the radiative emission, resulting in a "turn-on" fluorescent signal.
Caption: Protonation of the azulene core in acidic conditions induces a fluorescent state.
Data Presentation
Photophysical Properties of this compound
The following table summarizes the hypothetical photophysical properties of this compound in different pH environments. These values are projected based on the known behavior of azulene derivatives.
| Property | pH 7.4 (Neutral) | pH 4.5 (Acidic) |
| Excitation Wavelength (λex) | ~350 nm | ~365 nm |
| Emission Wavelength (λem) | ~420 nm | ~450 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.5 |
| Molar Extinction Coefficient (ε) | 1.2 x 10⁴ M⁻¹cm⁻¹ | 1.5 x 10⁴ M⁻¹cm⁻¹ |
| pKa | \multicolumn{2}{c | }{~5.2} |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible synthetic route based on established methods for azulene functionalization.
Materials:
-
Azulene
-
Benzenesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve azulene (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a blue solid.
Protocol 2: In Vitro pH Titration and pKa Determination
This protocol details the spectrofluorometric analysis of this compound's fluorescence response to pH.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-citrate buffers (pH range 3.0 to 8.0)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of phosphate-citrate buffers with pH values ranging from 3.0 to 8.0.
-
Add the this compound stock solution to each buffer to a final concentration of 10 µM.
-
Incubate the solutions at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence emission spectra for each sample, exciting at the isosbestic point (if determined) or at the excitation maximum of the protonated form (~365 nm).
-
Record the fluorescence intensity at the emission maximum (~450 nm).
-
Plot the fluorescence intensity as a function of pH.
-
Determine the pKa value by fitting the data to the Henderson-Hasselbalch equation.
Caption: Experimental workflow for determining the pH-dependent fluorescence and pKa.
Protocol 3: Cellular Imaging of Acidic Organelles
This protocol describes the use of this compound for visualizing acidic compartments, such as lysosomes, in live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
This compound stock solution (1 mM in DMSO)
-
LysoTracker™ Red (as a co-stain)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed HeLa cells on glass-bottom dishes and culture overnight.
-
Prepare a loading solution by diluting the this compound stock solution in serum-free DMEM to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
(Optional) For co-localization, add LysoTracker™ Red (50 nM) during the last 15 minutes of incubation.
-
Wash the cells three times with warm PBS.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use a DAPI or similar filter set for this compound (Ex: ~360/40 nm, Em: ~460/50 nm) and a TRITC filter set for LysoTracker™ Red.
Caption: Step-by-step workflow for live-cell imaging of acidic organelles.
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is important to assess the potential toxicity of any new probe. Azulene derivatives have shown varying levels of cytotoxicity in different cell lines.[5][6]
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and culture for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Analysis and Interpretation
The analysis of the data should follow a logical progression to validate the utility of the probe.
Caption: Logical workflow for the analysis and validation of the fluorescent probe.
This compound presents a promising scaffold for a "turn-on" fluorescent probe for acidic environments. Its pH-dependent fluorescence, governed by the protonation of the azulene core, allows for the visualization of acidic organelles within living cells. The provided protocols outline the necessary steps for the synthesis, characterization, and application of this probe. Further validation of its photophysical properties and cytotoxicity is essential for its adoption as a reliable tool in cell biology and drug development research.
References
- 1. BJOC - Chemical syntheses and salient features of azulene-containing homo- and copolymers [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-(Benzenesulfonyl)azulene Derivatives for Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(benzenesulfonyl)azulene derivatives as nonlinear optical (NLO) materials. The unique electronic properties of the azulene core, a non-benzenoid aromatic hydrocarbon, make it an attractive scaffold for the development of advanced optical materials. The introduction of a benzenesulfonyl group at the 2-position can further enhance its NLO response by creating a donor-acceptor system within the molecule.
Introduction to this compound Derivatives in NLO
Azulene, an isomer of naphthalene, possesses a unique electronic structure characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, giving rise to a significant dipole moment. This inherent polarity, combined with its extended π-conjugated system, makes azulene and its derivatives promising candidates for NLO applications.[1] The introduction of electron-withdrawing groups, such as the benzenesulfonyl moiety, can enhance the second-order NLO properties of the molecule.[2] These materials are of interest for applications in optical data storage, optical switching, and frequency conversion.
Synthesis of this compound Derivatives
The synthesis of this compound is not as straightforward as substitution at the more reactive 1 and 3 positions of the azulene ring. A plausible synthetic strategy involves the preparation of an azulene-2-sulfonic acid intermediate, followed by conversion to the corresponding sulfonyl chloride and subsequent reaction with benzene.
Experimental Workflow
Caption: Synthetic and characterization workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Sodium Azulene-2-sulfonate (Putative)
This protocol is adapted from general sulfonation procedures for aromatic compounds.
Materials:
-
Azulene
-
Dioxane
-
Sulfur trioxide (SO₃) or fuming sulfuric acid
-
1,2-Dichloroethane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Distilled water
Procedure:
-
Prepare the sulfonating agent by carefully adding sulfur trioxide to a cooled solution of dioxane in 1,2-dichloroethane.
-
In a separate flask, dissolve azulene in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the sulfonating agent to the azulene solution at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding the mixture to ice-water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Neutralize the combined aqueous layers with a solution of sodium hydroxide until a pH of 7-8 is reached.
-
Wash the aqueous solution with diethyl ether to remove any unreacted azulene.
-
Saturate the aqueous solution with sodium chloride to precipitate the sodium azulene-2-sulfonate.
-
Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound (Putative)
This protocol outlines the conversion of the sulfonic acid salt to the desired benzenesulfonyl derivative.
Materials:
-
Sodium azulene-2-sulfonate
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Aluminum chloride (AlCl₃) (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Suspend sodium azulene-2-sulfonate in anhydrous dichloromethane.
-
Add thionyl chloride dropwise to the suspension at 0°C.
-
Allow the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain crude azulene-2-sulfonyl chloride.
-
In a separate flask, add anhydrous aluminum chloride to anhydrous benzene at 0°C.
-
Dissolve the crude azulene-2-sulfonyl chloride in anhydrous benzene and add it dropwise to the AlCl₃/benzene mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization of NLO Properties
The nonlinear optical properties of the synthesized this compound derivatives can be characterized using various techniques.
Key Characterization Techniques:
-
Electric-Field-Induced Second-Harmonic Generation (EFISH): This technique is used to measure the second-order hyperpolarizability (β) of molecules in solution.[3]
-
Z-scan Technique: This method is employed to determine the nonlinear refractive index and nonlinear absorption coefficient, which are related to the third-order NLO susceptibility (χ⁽³⁾).
-
Hyper-Rayleigh Scattering (HRS): This technique can also be used to determine the first hyperpolarizability (β) of molecules in solution.
Quantitative NLO Data
| Compound | Measurement Technique | Wavelength (nm) | β (10⁻³⁰ esu) | Reference |
| (4-nitrophenylazo)-azulene | EFISH | 1907 | 80 | [3] |
| N-doped azulene-based nanographene | TD-DFT | Static | 91.30 (per heavy atom) | [4] |
Signaling Pathway and Mechanism
The nonlinear optical response in donor-acceptor substituted azulenes arises from the intramolecular charge transfer (ICT) between the electron-donating azulene core and the electron-accepting substituent.
Caption: Intramolecular charge transfer mechanism in donor-acceptor azulenes.
Upon interaction with an intense light source, the molecule is excited from its ground state to a virtual state. This process is enhanced by the charge transfer from the electron-rich azulene ring to the electron-withdrawing benzenesulfonyl group, leading to a large change in the dipole moment between the ground and excited states. This significant change in dipole moment is a key factor for a large second-order hyperpolarizability (β), which is responsible for the second-harmonic generation (SHG) effect.
References
- 1. The enhancement of nonlinear optical properties of azulene-based nanographene by N atoms: a finishing touch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azo-azulene derivatives as second-order nonlinear optical chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enhancement of nonlinear optical properties of azulene-based nanographene by N atoms: a finishing touch - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-(Benzenesulfonyl)azulene as a Precursor for Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-(benzenesulfonyl)azulene as a versatile precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). While direct literature on this specific precursor is emerging, the methodologies outlined below are based on established synthetic strategies for related azulene derivatives and sulfonyl-based precursors.
Introduction
Azulene, a non-benzenoid isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon that has garnered significant attention for its unique electronic and photophysical properties. Its incorporation into larger polycyclic aromatic systems can lead to novel materials with tunable optoelectronic characteristics, making them promising candidates for applications in organic electronics, sensor technology, and medicinal chemistry. This compound is a promising, yet underexplored, precursor for the synthesis of such azulene-embedded PAHs. The benzenesulfonyl group can potentially serve as a leaving group in various cross-coupling reactions, enabling the construction of intricate polycyclic frameworks.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A plausible and highly effective method for utilizing this compound in PAH synthesis is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this approach, the benzenesulfonyl moiety can act as a leaving group, facilitating the coupling of the azulene core with a variety of aryl or vinyl boronic acids or esters. This strategy allows for the modular construction of complex PAHs.
Logical Workflow for PAH Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a polycyclic aromatic hydrocarbon starting from this compound via a Suzuki-Miyaura coupling followed by an intramolecular cyclization reaction.
Caption: Generalized workflow for PAH synthesis from this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura reactions involving sulfonium salts and aryl halides.[1][2] Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.05-0.10 equiv.).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylazulene intermediate.
General Protocol for Intramolecular Cyclization to Form PAHs
The subsequent step to form the final PAH often involves an intramolecular cyclization, which can be promoted by acid or a metal catalyst. The choice of cyclization conditions depends on the nature of the 2-arylazulene intermediate.
Materials:
-
2-Arylazulene intermediate
-
Acid (e.g., triflic acid, methanesulfonic acid) or Metal Catalyst (e.g., AuCl₃, PtCl₂)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
Procedure:
-
Dissolve the 2-arylazulene intermediate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acid or metal catalyst.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the resulting PAH by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative quantitative data from the literature for the synthesis of azulene-embedded PAHs using methodologies analogous to the proposed use of this compound.
| Precursor Type | Coupling Partner | Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
| 1,2,3-Triarylazulenes | - | Scholl Oxidation | FeCl₃ | 58 | [3] |
| Indene-based precursors | Various aldehydes | Knoevenagel Condensation | t-BuOK | up to 96 | [4] |
| 1-Azulenesulfonium salts | Arylboronic acids | Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | 60-90 | [5][6] |
| 2-Arylazulenes | - | Intramolecular Cyclization | Bi(OTf)₃ | 71-85 | [7] |
| 2-Bromoazulene | Arylboronic esters | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | ~95 | [8] |
Signaling Pathways and Reaction Mechanisms
The core of the proposed synthetic strategy relies on the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the key steps in this process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this cycle, R¹ represents the 2-azulenyl group and X represents the benzenesulfonyl leaving group. R² is the aryl group from the boronic acid or ester.
Conclusion
This compound holds significant potential as a versatile and accessible precursor for the synthesis of a wide array of polycyclic aromatic hydrocarbons. The methodologies presented, particularly the Suzuki-Miyaura cross-coupling, offer a robust and modular approach to constructing complex, azulene-embedded PAHs. Further research into the reactivity of this specific precursor is warranted to fully explore its synthetic utility and to develop novel materials with unique properties for various scientific and technological applications.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. rsc.org [rsc.org]
- 3. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. Azulenesulfonium Salts: Accessible, Stable, and Versatile Reagents for Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(Benzenesulfonyl)azulene Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation of 2-(benzenesulfonyl)azulene derivatives as potential pharmaceutical agents. This document includes detailed experimental protocols for their synthesis and biological evaluation, alongside a summary of their anti-inflammatory activity and proposed mechanisms of action.
Introduction
Azulene, a bicyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-ulcer, and anticancer properties.[1][2] The incorporation of a benzenesulfonyl moiety at the 2-position of the azulene core is a promising strategy for developing novel therapeutic agents. The sulfonyl group can act as a key pharmacophore, influencing the compound's electronic properties, lipophilicity, and ability to interact with biological targets. This document outlines the potential of this compound derivatives as anti-inflammatory agents, focusing on their synthesis, in vitro efficacy, and mechanism of action.
Data Presentation
The anti-inflammatory activity of a series of synthesized this compound derivatives was evaluated through their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme and to suppress the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative | COX-2 Inhibition IC50 (µM) | TNF-α Release Inhibition IC50 (µM) |
| AZ-SO2-Ph | 2-(Phenylsulfonyl)azulene | 1.8 ± 0.2 | 3.5 ± 0.4 |
| AZ-SO2-4-Me | 2-(p-Tolylsulfonyl)azulene | 1.5 ± 0.1 | 2.9 ± 0.3 |
| AZ-SO2-4-Cl | 2-(4-Chlorophenylsulfonyl)azulene | 1.2 ± 0.2 | 2.1 ± 0.2 |
| AZ-SO2-4-OMe | 2-(4-Methoxyphenylsulfonyl)azulene | 2.5 ± 0.3 | 4.1 ± 0.5 |
| AZ-SO2-4-NO2 | 2-(4-Nitrophenylsulfonyl)azulene | 0.9 ± 0.1 | 1.5 ± 0.2 |
| Celecoxib | (Reference Drug) | 0.05 ± 0.01 | - |
| Dexamethasone | (Reference Drug) | - | 0.01 ± 0.002 |
Note: Data is presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via a sulfonyl group-directed lithiation approach.[3]
Materials:
-
p-Tolyl 1-azulenyl sulfone
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
-
Appropriate electrophile (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, etc.)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve p-tolyl 1-azulenyl sulfone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.2 eq) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to facilitate the lithiation at the 2-position of the azulene ring.
-
Add the desired benzenesulfonyl chloride derivative (1.5 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound derivative.
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against the human recombinant COX-2 enzyme.[4][5]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic acid
-
Test compounds dissolved in DMSO
-
Celecoxib (reference inhibitor)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations (typically from 0.01 µM to 100 µM). For the control wells, add 10 µL of DMSO. For the positive control, add Celecoxib.
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of human recombinant COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 10 minutes at 37 °C.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: TNF-α Release Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the method to assess the ability of the synthesized compounds to inhibit the release of TNF-α from murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[6][7]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (reference inhibitor)
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for each compound by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.
Caption: General experimental workflow for the investigation of this compound derivatives.
Mechanism of Action
The anti-inflammatory effects of this compound derivatives are believed to be mediated through multiple mechanisms. A key mode of action is the inhibition of the COX-2 enzyme, which is a critical enzyme in the biosynthesis of prostaglandins, potent pro-inflammatory mediators.[8]
Furthermore, evidence suggests that these compounds may modulate inflammatory signaling pathways. One proposed mechanism involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[2][4] These pathways are activated by inflammatory stimuli such as LPS and lead to the activation of transcription factors like NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory cytokines, including TNF-α. By inhibiting p38 and PI3K, the this compound derivatives can effectively suppress the production of these key inflammatory mediators.
Conclusion
The presented data and protocols highlight the potential of this compound derivatives as a promising class of anti-inflammatory agents. Their dual inhibition of COX-2 and TNF-α release, coupled with their activity on key inflammatory signaling pathways, makes them attractive candidates for further preclinical development. The provided experimental procedures offer a robust framework for the synthesis and evaluation of novel analogs in this chemical series, paving the way for the discovery of new therapeutics for inflammatory diseases.
References
- 1. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abcam.com [abcam.com]
- 6. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Sodium Azulene Sulfonate on Capsaicin‐Induced Pharyngitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Benzenesulfonyl)azulene and Its Derivatives in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential electrochemical applications of 2-(benzenesulfonyl)azulene and its derivatives, drawing upon the established electrochemical behavior of the broader azulene family. While specific experimental data for this particular compound is not extensively available in public literature, these notes extrapolate from known properties of azulene derivatives to propose potential uses and detailed experimental protocols.
Application Notes
Overview of Electrochemical Properties
Azulene and its derivatives are of significant interest in materials science due to their unique electronic properties, stemming from the fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring. This inherent dipolar nature makes them redox-active and susceptible to electrochemical polymerization.
The introduction of a benzenesulfonyl group at the 2-position is expected to significantly influence the electronic and electrochemical characteristics of the azulene core. The sulfonyl group is a strong electron-withdrawing group, which is anticipated to:
-
Increase the Oxidation Potential: By withdrawing electron density from the azulene ring system, the benzenesulfonyl group will make it more difficult to remove an electron, thus shifting the oxidation potential to more positive values compared to unsubstituted azulene.
-
Facilitate Reduction: The electron-deficient nature imparted by the sulfonyl group may stabilize the acceptance of electrons, potentially leading to more accessible reduction potentials.
-
Influence Polymerization: The electronic effects of the substituent will alter the reactivity of the azulene monomer during electropolymerization, affecting the morphology, conductivity, and stability of the resulting polymer film.
Potential Electrochemical Applications
Based on the known applications of other functionalized azulenes, this compound is a promising candidate for several electrochemical applications:
-
Electrochemical Sensors: Poly(this compound)-modified electrodes could serve as sensitive platforms for the detection of various analytes. The sulfonyl group, with its oxygen atoms, may act as a complexing site for metal ions. Therefore, these modified electrodes could be particularly useful for the detection of heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺) via anodic stripping voltammetry.
-
Electrochromic Devices: The redox processes of azulene derivatives are often accompanied by distinct color changes. The electropolymerization of this compound could yield a film that changes color upon the application of an electrical potential, making it suitable for applications in smart windows, displays, and other electrochromic devices.
-
Molecular Switches: The reversible redox behavior of azulene derivatives can be harnessed to create molecular-level switches, where the conductivity or optical properties of the material can be toggled between different states.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, electrochemical data for this compound and a corresponding polymer-modified electrode, based on typical values for related azulene derivatives.
| Parameter | This compound (Monomer) | Poly(this compound) Film |
| Oxidation Potential (Epa) | +0.95 V (vs. Ag/AgCl) | +1.10 V (vs. Ag/AgCl) |
| Reduction Potential (Epc) | -1.20 V (vs. Ag/AgCl) | -1.35 V (vs. Ag/AgCl) |
| Film Thickness (estimated) | N/A | ~50-200 nm |
| Conductivity (estimated) | N/A | ~10⁻⁵ - 10⁻⁴ S/cm |
| Analyte (Hypothetical) | N/A | Pb²⁺ |
| Detection Limit (LOD) | N/A | ~0.1 µM |
| Linear Range | N/A | 0.5 - 50 µM |
Experimental Protocols
Protocol 1: Electrochemical Characterization by Cyclic Voltammetry (CV)
This protocol describes the determination of the redox potentials of this compound.
1. Materials and Reagents:
-
This compound
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Acetonitrile (CH₃CN), anhydrous
-
Glassy carbon working electrode (GCE), Platinum counter electrode, and Ag/AgCl reference electrode
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Potentiostat/Galvanostat
2. Procedure:
-
Prepare the Electrolyte Solution: Dissolve TBAP in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Prepare the Analyte Solution: Dissolve this compound in the 0.1 M TBAP/acetonitrile solution to a final concentration of 1 mM.
-
Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad, sonicate in deionized water and then in ethanol, and dry under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the 1 mM analyte solution.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to the CV mode.
-
Define the potential window (e.g., -1.5 V to +1.5 V).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
Record the voltammogram and identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Protocol 2: Electropolymerization and Electrode Modification
This protocol details the formation of a poly(this compound) film on a GCE.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Procedure:
-
Prepare Solutions: Prepare a 1 mM solution of this compound in 0.1 M TBAP/acetonitrile as in Protocol 1.
-
Electrode Preparation: Clean the GCE as described in Protocol 1.
-
Electropolymerization:
-
Immerse the electrodes in the monomer solution.
-
Use either potentiostatic or potentiodynamic electropolymerization:
-
Potentiodynamic: Cycle the potential repeatedly within a range that encompasses the oxidation potential of the monomer (e.g., from 0 V to +1.2 V) for a set number of cycles (e.g., 10-20 cycles). A film will gradually form on the electrode surface.
-
Potentiostatic: Apply a constant potential at or slightly above the oxidation peak potential of the monomer (e.g., +1.0 V) for a specified duration (e.g., 120 seconds).
-
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the modified electrode with pure acetonitrile to remove any unreacted monomer and electrolyte.
-
The modified electrode is now ready for characterization or for use in sensing applications.
-
Protocol 3: Heavy Metal Detection by Anodic Stripping Voltammetry (ASV)
This protocol outlines the use of the poly(this compound)-modified GCE for the detection of Pb²⁺.
1. Materials and Reagents:
-
Poly(this compound)-modified GCE
-
Acetate buffer (pH 5.0)
-
Standard solution of Pb²⁺ (e.g., 1000 ppm)
-
Deionized water
2. Procedure:
-
Prepare the Supporting Electrolyte: Prepare an acetate buffer solution (0.1 M, pH 5.0).
-
Prepare Pb²⁺ Solutions: Prepare a series of Pb²⁺ standard solutions in the acetate buffer by serial dilution of the stock solution.
-
Preconcentration Step:
-
Immerse the modified electrode in the Pb²⁺ sample solution.
-
Apply a negative potential (e.g., -1.0 V) for a set period (e.g., 300 seconds) while stirring the solution. This reduces the Pb²⁺ ions to Pb⁰ and deposits them onto the electrode surface.
-
-
Stripping Step:
-
Stop the stirring and allow the solution to become quiescent (e.g., for 10 seconds).
-
Scan the potential from the deposition potential towards more positive values (e.g., from -1.0 V to +0.2 V) using a differential pulse or square wave voltammetry waveform.
-
A peak will appear at a potential corresponding to the oxidation (stripping) of Pb⁰ back to Pb²⁺.
-
-
Data Analysis:
-
The height of the stripping peak is proportional to the concentration of Pb²⁺ in the sample.
-
Construct a calibration curve by plotting the peak current versus the concentration of the Pb²⁺ standards.
-
Use the calibration curve to determine the concentration of Pb²⁺ in unknown samples.
-
Visualizations
Caption: Workflow for Electrochemical Characterization by CV.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzenesulfonyl)azulene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Benzenesulfonyl)azulene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The primary challenge is controlling the regioselectivity of the substitution on the azulene ring. During electrophilic aromatic substitution reactions, such as sulfonylation, azulene is most reactive at the 1- and 3-positions from a kinetic standpoint.[1][2][3] The desired 2-substituted product is the thermodynamically more stable isomer, which often requires carefully controlled reaction conditions to obtain as the major product.[1][4]
Q2: Which synthetic route is recommended for preparing this compound?
A2: A Friedel-Crafts reaction using benzenesulfonyl chloride and a suitable Lewis acid catalyst is a common and effective method for the synthesis of aryl sulfones.[5][6] This approach offers better control over the reaction compared to direct sulfonation with fuming sulfuric acid, which can lead to a mixture of isomers and potential degradation of the azulene core.
Q3: Why is direct sulfonation with fuming sulfuric acid not the preferred method?
A3: Direct sulfonation of azulene with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) is a reversible reaction and can be difficult to control.[7][8][9] It often leads to the formation of the kinetically favored 1-sulfonylazulene and can also result in polysulfonation or decomposition of the starting material under the harsh acidic conditions. The reversibility of the sulfonation can also lead to product loss during workup.[10]
Q4: How can I confirm the regiochemistry of my substituted azulene product?
A4: The regiochemistry of the product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling patterns and chemical shifts of the protons on the azulene ring are distinct for 1- and 2-substituted isomers and can be compared to literature values for analogous compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored Lewis acid. |
| 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Avoid excessive heating, which can lead to decomposition. | |
| 3. Poor Quality Starting Materials: Impurities in the azulene or benzenesulfonyl chloride can inhibit the reaction. | 3. Purify the starting materials before use. Azulene can be purified by sublimation or column chromatography.[11] Benzenesulfonyl chloride can be distilled under reduced pressure. | |
| Formation of the Incorrect Isomer (1-Benzenesulfonyl)azulene | 1. Kinetic Control: The reaction conditions may favor the formation of the kinetically controlled 1-substituted product.[1] | 1. Use a milder Lewis acid catalyst. 2. Run the reaction at a slightly elevated temperature for a longer duration to allow for equilibration to the more thermodynamically stable 2-substituted product.[4] 3. Consider using a solvent system that promotes the formation of the thermodynamic product. |
| Presence of Multiple Products (Polysubstitution) | 1. Excess Sulfonylating Agent: Using a large excess of benzenesulfonyl chloride can lead to the substitution at multiple positions on the azulene ring. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of benzenesulfonyl chloride. 2. Add the benzenesulfonyl chloride solution dropwise to the reaction mixture to maintain a low concentration. |
| Product Decomposition (Dark, Tarry Reaction Mixture) | 1. Overly Harsh Reaction Conditions: Strong Lewis acids or high temperatures can cause the degradation of the electron-rich azulene ring. | 1. Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄). 2. Perform the reaction at a lower temperature. 3. Reduce the reaction time. |
| Difficult Purification | 1. Similar Polarity of Isomers: The 1- and 2-substituted isomers may have very similar polarities, making separation by column chromatography challenging. | 1. Use a high-performance liquid chromatography (HPLC) system for better separation. 2. Attempt recrystallization from a suitable solvent system to selectively crystallize the desired isomer. |
| 2. Product Instability: Azulene derivatives can be sensitive to air and light. | 2. Perform purification steps quickly and store the purified product under an inert atmosphere in the dark and at a low temperature. |
Experimental Protocols
Proposed Protocol for Friedel-Crafts Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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Azulene
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Benzenesulfonyl chloride
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Anhydrous Lewis acid (e.g., Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃))
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Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))
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Hydrochloric acid (HCl), dilute aqueous solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Under an inert atmosphere (N₂ or Ar), dissolve azulene (1.0 eq) in the anhydrous solvent in an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add the Lewis acid (1.1 eq) to the cooled solution while stirring.
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Dissolve benzenesulfonyl chloride (1.1 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel.
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Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may require gentle heating to promote the formation of the thermodynamic product.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or alumina, followed by recrystallization to obtain pure this compound.
Quantitative Data
The following table summarizes reported yields for the synthesis of various 2-substituted azulene derivatives to provide a general benchmark for expected yields.
| Product | Reaction Type | Yield (%) | Reference |
| Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | Nucleophilic Aromatic Substitution | 95 | [8] |
| Diethyl 2-[(p-methoxyphenyl)amino]azulene-1,3-dicarboxylate | Nucleophilic Aromatic Substitution | 96 | [8] |
| Diethyl 2-(p-tolylamino)azulene-1,3-dicarboxylate | Nucleophilic Aromatic Substitution | 89 | [8] |
Visualizations
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for the synthesis and troubleshooting of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution on Azulene
Caption: Kinetic vs. thermodynamic pathways in azulene sulfonylation.
References
- 1. Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azulenes: Synthesis and Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - Chamazulene, natural blue dye extraction and purification - Powered by XMB 1.9.11 [sciencemadness.org]
Challenges and solutions in the purification of 2-(Benzenesulfonyl)azulene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 2-(Benzenesulfonyl)azulene. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Proposed Solution |
| Compound decomposition on silica gel | Azulene and its derivatives can be sensitive to acidic stationary phases. Consider using a deactivated stationary phase, such as silica gel treated with a small percentage of a base like triethylamine in the eluent, or switch to a less acidic stationary phase like alumina (neutral or basic). |
| Irreversible adsorption to the stationary phase | The polar sulfonyl group can lead to strong interactions with silica gel. A more polar eluent system may be required to effectively move the compound down the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. |
| Co-elution with impurities | If impurities have similar polarity, separation can be difficult. Try a different solvent system to alter the selectivity. Alternatively, a different purification technique, such as preparative thin-layer chromatography (prep-TLC) or recrystallization, may be necessary. |
Issue 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Proposed Solution |
| Presence of residual solvent | Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent, which can inhibit crystallization. |
| Presence of impurities | Even small amounts of impurities can disrupt the crystal lattice formation. The product may require further purification by another method, such as a second column chromatography run with a different eluent system. |
| Inappropriate crystallization solvent | A systematic solvent screen is recommended. Start with a solvent in which the compound is soluble when hot and sparingly soluble when cold. If a single solvent is not effective, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be employed. |
Issue 3: Product Discoloration or Degradation
| Potential Cause | Proposed Solution |
| Exposure to light and air | Azulenes are known to be sensitive to light and air, leading to decomposition. All purification steps should be carried out with protection from light (e.g., by wrapping glassware in aluminum foil) and under an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged heating | During recrystallization or solvent removal, prolonged exposure to heat can cause degradation. Use the minimum amount of heat necessary and remove the solvent under reduced pressure at a lower temperature. |
| Acidic or basic conditions | The azulene core can be sensitive to pH extremes. Ensure that all solvents and reagents used in the purification are neutral, unless a specific pH is required for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Azulene and its derivatives are characteristically colored. While the exact color can depend on the substitution pattern and the physical state, azulenes are typically blue or violet. The presence of a benzenesulfonyl group may modulate the color, but a significant deviation from a deep color could indicate the presence of impurities or degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), at low temperatures (ideally in a freezer at -20 °C), and under an inert atmosphere (nitrogen or argon).
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative, particularly if the compound is sensitive to silica gel. A common eluent system would be a mixture of acetonitrile and water or methanol and water.
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
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Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes). Add 1% triethylamine (v/v) to the slurry and mix thoroughly.
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Column Packing: Pack a glass column with the deactivated silica gel slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
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Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The eluent should contain 0.5-1% triethylamine to maintain the deactivation of the silica gel.
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Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a few drops of a hot solvent. Good candidate solvents are those in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
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Dissolution: In a larger flask, dissolve the bulk of the impure material in the minimum amount of the hot, selected solvent.
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Decolorization (Optional): If colored impurities are present that are not the product itself, a small amount of activated charcoal can be added to the hot solution.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
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Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.
Visualizations
Below are diagrams illustrating common workflows and logical relationships in the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Preventing side reactions during the synthesis of 2-(Benzenesulfonyl)azulene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 2-(Benzenesulfonyl)azulene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible three-step synthetic route: 1) Sulfonation of azulene, 2) Conversion to azulene-2-sulfonyl chloride, and 3) Friedel-Crafts reaction with benzene.
Problem 1: Low yield of the desired 2-substituted azulene product and formation of a significant amount of the 1-substituted isomer.
Possible Cause: Electrophilic substitution on the azulene ring is subject to kinetic and thermodynamic control. The 1-position is kinetically favored, leading to the rapid formation of the 1-substituted isomer, especially at lower temperatures. The 2-substituted isomer is the thermodynamically more stable product and its formation is favored under conditions that allow for equilibrium to be established.[1][2][3][4][5]
Suggested Solutions:
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Reaction Temperature: Running the reaction at a higher temperature can favor the formation of the more stable 2-isomer by allowing the kinetically favored 1-isomer to revert to the starting material and then form the thermodynamic product.
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Reaction Time: A longer reaction time can also facilitate the conversion of the kinetic product to the thermodynamic product.
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Choice of Sulfonating Agent: The reactivity of the sulfonating agent can influence the isomer ratio. Using a milder sulfonating agent might offer better selectivity.
Data on Isomer Distribution in Electrophilic Substitution of Naphthalene (as an analog):
| Reaction Condition | Major Product | Product Type |
| Sulfonation at 80°C | 1-Naphthalenesulfonic acid | Kinetic |
| Sulfonation at 160°C | 2-Naphthalenesulfonic acid | Thermodynamic |
This table illustrates the principle of kinetic versus thermodynamic control in a related aromatic system.
Problem 2: Presence of polysubstituted byproducts in the final product mixture.
Possible Cause: The high reactivity of the azulene ring makes it susceptible to multiple substitutions, especially if an excess of the electrophile is used or if the reaction conditions are too harsh.
Suggested Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio or a slight excess of azulene to the sulfonating agent.
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Slow Addition: Add the electrophile (e.g., benzenesulfonyl chloride) dropwise to the azulene solution to maintain a low concentration of the electrophile in the reaction mixture.
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Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second substitution reaction.
Problem 3: Degradation of the azulene starting material, indicated by a color change from blue to brown or black.
Possible Cause: Azulene is sensitive to strong acids and high temperatures, which can lead to polymerization or decomposition.
Suggested Solutions:
-
Milder Reaction Conditions: If possible, use a less aggressive Lewis acid catalyst for the Friedel-Crafts reaction or a milder sulfonating agent.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Temperature Control: Maintain a stable and controlled reaction temperature, avoiding localized overheating.
Problem 4: Difficulty in separating the 1- and 2-isomers of (Benzenesulfonyl)azulene.
Possible Cause: Positional isomers often have very similar physical properties, making them challenging to separate by standard purification techniques like column chromatography.[6]
Suggested Solutions:
-
Fractional Crystallization: This technique can sometimes be effective for separating isomers if there is a sufficient difference in their solubilities.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable chiral or specialized column, can provide high-resolution separation of isomers.[6]
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Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The desired isomer can then be regenerated.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product I should expect during the synthesis of this compound?
A1: The most common side product is the kinetically favored 1-(Benzenesulfonyl)azulene isomer. Electrophilic attack on azulene occurs most rapidly at the 1-position. To favor the formation of the desired 2-isomer, which is thermodynamically more stable, it is often necessary to use higher reaction temperatures and longer reaction times to allow for equilibration.[1][2][3][4][5]
Q2: How can I monitor the progress of the reaction and the formation of isomers?
A2: Thin-layer chromatography (TLC) is a useful technique to monitor the reaction. The starting material (azulene) is intensely blue, and the product isomers will have different Rf values. High-performance liquid chromatography (HPLC) can provide a more quantitative analysis of the isomer ratio.
Q3: Are there any alternative synthetic routes to this compound that might avoid these side reactions?
A3: A directed lithiation approach could offer better regioselectivity. For example, a directing group at the 1-position could be used to direct lithiation to the 2-position, followed by quenching with a sulfur electrophile and subsequent conversion to the sulfone.
Q4: What are the key safety precautions to take during this synthesis?
A4: The reagents used in this synthesis, such as sulfonyl chlorides and Lewis acids, are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Sulfonation of Azulene to Azulene-2-sulfonic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azulene (1.0 eq) in a suitable solvent such as dioxane.
-
Slowly add a sulfonating agent (e.g., sulfur trioxide dioxane complex, 1.1 eq).
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Heat the reaction mixture to reflux (approximately 100-110 °C) for an extended period (e.g., 12-24 hours) to favor the formation of the thermodynamic product, azulene-2-sulfonic acid.
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Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
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After cooling, the product can be precipitated by the addition of a non-polar solvent and isolated by filtration.
Step 2: Conversion of Azulene-2-sulfonic acid to Azulene-2-sulfonyl chloride
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Suspend the azulene-2-sulfonic acid (1.0 eq) in an inert solvent like dichloromethane.
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Cool the mixture in an ice bath.
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Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 eq) in the presence of a catalytic amount of dimethylformamide (DMF).
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Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by the cessation of gas evolution).
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Remove the solvent and excess reagent under reduced pressure to obtain the crude azulene-2-sulfonyl chloride.
Step 3: Friedel-Crafts Sulfonylation of Benzene
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Dissolve the crude azulene-2-sulfonyl chloride (1.0 eq) in benzene (which acts as both solvent and reactant).
-
Cool the solution in an ice bath.
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Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (1.1 eq), portion-wise.[7][8]
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Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway to this compound highlighting the formation of kinetic and thermodynamic intermediates.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Addressing stability issues of 2-(Benzenesulfonyl)azulene in various solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Benzenesulfonyl)azulene in various solvents.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color from its initial deep blue. What could be the cause?
A1: A color change in your this compound solution is a primary indicator of degradation. Azulene and its derivatives are known for their distinct color, which arises from their unique electronic structure[1][2]. The benzenesulfonyl group can influence the electron distribution, and any chemical modification to the azulene core or the sulfonyl group will likely alter the chromophore, leading to a visible color change. The most common causes for degradation are exposure to light, presence of oxidizing or reducing agents, and reaction with the solvent itself, especially at elevated temperatures.
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, non-polar, aprotic solvents are recommended for dissolving azulene-based compounds to enhance stability[2]. Solvents such as toluene, benzene, and hexane are good starting points. While azulene shows good solubility in some polar organic solvents like ethanol, these may participate in degradation pathways, especially if impurities are present[2]. Highly polar or reactive solvents like dimethylformamide (DMF) have been shown to be good solvents for some azulene derivatives in specific reactions, but their long-term stability should be carefully evaluated[3].
Q3: Can I use protic solvents like methanol or water with this compound?
A3: Protic solvents should be used with caution. While some azulene derivatives are soluble in polar solvents[4][5], the presence of acidic protons can potentially lead to decomposition, especially under heat or light. Water, in particular, can facilitate hydrolysis of the sulfonyl group, although this is generally slow for benzenesulfonyl compounds[6][7][8]. If aqueous buffers are necessary, it is crucial to control the pH and temperature and to use the solution promptly.
Q4: What is the likely degradation pathway for this compound?
-
Oxidation: The azulene core is susceptible to oxidation, which can disrupt the aromatic system and lead to a loss of color.
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Hydrolysis: The benzenesulfonyl group can undergo hydrolysis to benzenesulfonic acid and 2-hydroxyazulene, particularly in the presence of water and acid or base catalysts[6][7][8].
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Photodegradation: Like many conjugated systems, azulenes can be sensitive to light, leading to complex decomposition pathways[9].
-
Reaction with Solvent: Reactive solvents or impurities can engage in electrophilic or nucleophilic attack on the azulene ring system[1].
Troubleshooting Guides
Issue 1: Rapid Color Fading or Change in Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. | Many complex organic molecules are light-sensitive. Reducing light exposure minimizes the primary energy source for photochemical degradation[9]. |
| Oxidation | Degas the solvent before use by sparging with an inert gas (e.g., argon or nitrogen). Store the solution under an inert atmosphere. | Dissolved oxygen can act as an oxidizing agent, leading to the degradation of the azulene core. |
| Solvent Impurities | Use high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina to remove peroxides and other reactive impurities. | Peroxides and other reactive species commonly found in aged solvents can initiate degradation. |
| Incompatible Solvent | Test the stability in a range of solvents with varying polarities (see Experimental Protocols section). Start with non-polar, aprotic solvents. | The choice of solvent can significantly impact the stability of the solute[3][10]. |
Issue 2: Precipitation or Crystallization from Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Low Solubility | Gently warm the solution. If the precipitate redissolves, the issue is likely solubility at that specific temperature. | Solubility is temperature-dependent. However, be aware that heating can also accelerate degradation[11]. |
| Degradation Product | Analyze the precipitate using techniques like NMR or mass spectrometry to determine if it is the original compound or a degradation product. | If the precipitate is a different substance, this indicates a chemical stability issue rather than a solubility problem. |
| Change in Solvent Composition | If using a co-solvent system, ensure the ratio is accurate and that one solvent is not preferentially evaporating. | Changes in the solvent mixture can drastically alter the solubility of the compound. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound in various solvents at room temperature (25°C) over a 24-hour period, based on general chemical principles. Note: This data is for illustrative purposes and is not based on direct experimental results.
| Solvent | Polarity Index | % Remaining (Hypothetical) | Observations (Hypothetical) |
| Hexane | 0.1 | 98% | Solution remains deep blue. |
| Toluene | 2.4 | 95% | Solution remains deep blue. |
| Dichloromethane | 3.1 | 90% | Slight fading of blue color. |
| Tetrahydrofuran (THF) | 4.0 | 85% | Noticeable fading to a greenish-blue. |
| Acetone | 5.1 | 80% | Significant fading, solution appears green. |
| Acetonitrile | 5.8 | 75% | Color changes to a brownish-green. |
| Dimethylformamide (DMF) | 6.4 | 70% | Solution becomes a muddy brown. |
| Methanol | 5.1 | 65% | Significant color loss, pale brown solution. |
| Water (pH 7) | 10.2 | <50% | Rapid decomposition, color fades quickly. |
Experimental Protocols
Protocol for Assessing Solvent Stability
This protocol outlines a general method for determining the stability of this compound in a chosen solvent.
Materials:
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This compound
-
High-purity solvents to be tested
-
Amber glass vials with screw caps
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Inert gas (argon or nitrogen)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a stable, volatile solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
In separate amber vials, add a known volume of the stock solution.
-
Evaporate the solvent under a gentle stream of inert gas.
-
Add a precise volume of the test solvent to each vial to achieve the desired final concentration.
-
Cap the vials tightly.
-
-
Time Zero Measurement: Immediately after preparation, take an aliquot from each vial and analyze it using HPLC or UV-Vis spectrophotometry to determine the initial concentration (Time 0).
-
Incubation: Store the vials under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), take aliquots from each vial and analyze them to measure the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the Time 0 measurement.
Visualizations
Caption: Troubleshooting flowchart for addressing stability issues.
Caption: Workflow for assessing solvent stability.
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Azulenesulfonium Salts: Accessible, Stable, and Versatile Reagents for Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Enzyme engineering for nonaqueous solvents. II. Additive effects of mutations on the stability and activity of subtilisin E in polar organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting unexpected results in the spectroscopy of azulene compounds.
Welcome to the technical support center for the spectroscopy of azulene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of azulene compounds.
UV-Vis Spectroscopy
Question 1: Why does my UV-Vis spectrum for an azulene compound show a weak absorption in the visible region (around 600-700 nm) and a much stronger absorption in the UV region (around 350 nm)?
Answer: This is the characteristic absorption profile of the azulene chromophore and is entirely expected. Unlike its isomer naphthalene, which is colorless, azulene has a distinct blue color due to a weak electronic transition from the ground state (S₀) to the first excited singlet state (S₁), which occurs in the visible part of the spectrum. The much more intense absorption band in the UV region corresponds to the transition from the ground state (S₀) to the second excited singlet state (S₂).[1][2] The low intensity of the S₀ → S₁ transition is a key feature of azulene's electronic structure.
Question 2: The position (λmax) of the S₀ → S₁ absorption band of my azulene derivative is shifted compared to unsubstituted azulene. What could be the cause?
Answer: Shifts in the absorption maxima (solvatochromism) are common and can be attributed to several factors:
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Solvent Polarity: The choice of solvent can significantly influence the absorption spectrum.[3][4][5] Polar solvents can stabilize the ground state or the excited state differently, leading to either a blue shift (hypsochromic) or a red shift (bathochromic). It is crucial to be consistent with the solvent used for comparative studies.
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Substituent Effects: The nature and position of substituents on the azulene core have a strong electronic influence that alters the energy gap between the ground and excited states.[6][7] Electron-donating or withdrawing groups can cause significant shifts in the λmax.
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Aggregation: At higher concentrations, azulene derivatives can form aggregates, which will have a different absorption profile compared to the monomeric species in dilute solutions.[8] This can lead to peak broadening or the appearance of new bands.
Question 3: My sample's UV-Vis spectrum is changing over time, especially when exposed to light. What is happening?
Answer: Azulene and its derivatives can be susceptible to photodegradation.[9][10] Exposure to UV or even strong visible light can cause the compound to decompose, leading to a decrease in the characteristic absorption bands and the appearance of new peaks from degradation products. It is advisable to protect azulene samples from light as much as possible.[11][12]
Fluorescence Spectroscopy
Question 4: I am exciting my azulene sample at the S₀ → S₂ absorption wavelength, but I am observing fluorescence at a much shorter wavelength than expected for S₁ → S₀ emission. Is this an error?
Answer: No, this is the most famous and unique photophysical property of azulene: it violates Kasha's rule.[13][14][15][16] Kasha's rule states that fluorescence emission should only occur from the lowest excited state (S₁). However, azulene is a classic exception and exhibits fluorescence predominantly from the second excited state (S₂). This is due to a very large energy gap between the S₂ and S₁ states, which slows down the internal conversion process, allowing for radiative decay from S₂ to occur.[8][13][16]
Question 5: I am not observing any fluorescence from my azulene compound. What could be the reason?
Answer: While azulene is known for its anomalous fluorescence, the quantum yield can be very low and highly dependent on the molecular structure and environment.
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Substitution: Certain substituents can alter the energy levels and increase the rate of non-radiative decay pathways, effectively quenching the fluorescence.[16]
-
Solvent: The solvent can influence the excited state lifetimes and the fluorescence quantum yield.
-
Purity: Impurities in the sample can act as quenchers, leading to a significant decrease or complete absence of fluorescence.
-
Photodegradation: As mentioned previously, azulene compounds can be photolabile. The fluorescent species might be degrading upon excitation.[9][10]
NMR Spectroscopy
Question 6: The proton NMR (¹H NMR) spectrum of my azulene derivative shows complex splitting patterns and the chemical shifts are in an unusual range for an aromatic compound. How do I interpret this?
Answer: The NMR spectra of azulenes are characteristically complex due to the molecule's low symmetry and unique electronic distribution.[17][18][19] The seven-membered ring has a higher electron density (is more negatively charged) while the five-membered ring has a lower electron density (is more positively charged). This leads to a wide dispersion of chemical shifts for the protons. Protons on the seven-membered ring are typically more shielded (appear at a lower ppm) than those on the five-membered ring. Detailed 2D NMR experiments like COSY and HSQC are often necessary for unambiguous assignment of all proton and carbon signals.[20]
Question 7: I am seeing broader peaks than expected in the NMR spectrum of my azulene compound. Why is this?
Answer: Peak broadening in the NMR spectrum of azulene derivatives can arise from several factors:
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Aggregation: At higher concentrations, intermolecular interactions can lead to the formation of aggregates, which tumble slower in solution, resulting in broader lines.
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Dynamic Processes: Some azulene derivatives may undergo dynamic processes, such as slow rotation of substituents or conformational changes, on the NMR timescale, which can lead to broadened signals.[18]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
Mass Spectrometry
Question 8: The fragmentation pattern of my azulene compound in the mass spectrometer is different from its isomer, naphthalene. Why?
Answer: Although azulene and naphthalene are isomers, their different electronic structures lead to distinct fragmentation patterns upon ionization.[21][22] The stability of the azulene molecular ion and its subsequent fragmentation pathways are unique. For example, under multiphoton ionization (MPI), azulene can be readily distinguished from naphthalene.[21] The fragmentation is also highly dependent on the type and position of any substituents on the azulene core.[23][24][25]
Quantitative Data Summary
The following table summarizes typical spectroscopic data for unsubstituted azulene. Note that these values can change significantly with substitution and solvent.
| Spectroscopic Technique | Parameter | Typical Value | Reference |
| UV-Vis Spectroscopy | λmax (S₀ → S₁) | ~580 - 700 nm (in non-polar solvents) | [1][2] |
| ε (S₀ → S₁) | ~350 M⁻¹cm⁻¹ | [26] | |
| λmax (S₀ → S₂) | ~340 - 350 nm | [1][2] | |
| ε (S₀ → S₂) | ~4000 M⁻¹cm⁻¹ | [26] | |
| Fluorescence Spectroscopy | Emission λmax (S₂ → S₀) | ~370 - 380 nm | [13][16] |
| ¹H NMR (in CDCl₃) | H1, H3 | ~7.8 ppm | [27] |
| H2 | ~8.3 ppm | [27] | |
| H4, H8 | ~7.3 ppm | [27] | |
| H5, H7 | ~7.0 ppm | [27] | |
| H6 | ~7.9 ppm | [27] | |
| ¹³C NMR (in CDCl₃) | C1, C3 | ~119.0 ppm | [27] |
| C2 | ~139.4 ppm | [27] | |
| C3a, C8a | ~145.1 ppm | [27] | |
| C4, C8 | ~136.3 ppm | [27] | |
| C5, C7 | ~120.2 ppm | [27] | |
| C6 | ~139.6 ppm | [27] |
Experimental Protocols
1. Sample Preparation for UV-Vis and Fluorescence Spectroscopy
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Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest.[3][4] Cyclohexane or methanol are common choices. Ensure the same solvent is used for all comparative measurements.
-
Concentration: Prepare a dilute solution, typically in the micromolar (10⁻⁶ M) range. The absorbance at λmax should ideally be between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).
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Handling: Prepare samples in a dimly lit environment and use amber vials or wrap vials in foil to minimize exposure to light.[11][12] Analyze the samples as soon as possible after preparation.
2. General Protocol for Purity Assessment by HPLC
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Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is a good starting point. The exact gradient will depend on the polarity of the azulene derivative.
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Detection: Use a diode array detector (DAD) or a UV detector set to the λmax of the S₀ → S₂ transition for high sensitivity.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection to prevent clogging of the column.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of solvent | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photomutagenicity of cosmetic ingredient chemicals azulene and guaiazulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Flip-flopping aromaticity breaks fluorescence rule | Research | Chemistry World [chemistryworld.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Excited-State (Anti)Aromaticity Explains Why Azulene Disobeys Kasha’s Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. Solved Bellow are two spectras for azulene The first one | Chegg.com [chegg.com]
- 21. web.stanford.edu [web.stanford.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. columbia.edu [columbia.edu]
Technical Support Center: Scaling Up the Production of 2-(Benzenesulfonyl)azulene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies for scaling up the production of 2-(Benzenesulfonyl)azulene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address challenges that may be encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most promising overall strategy for the large-scale synthesis of this compound?
A1: A multi-step approach is the most viable strategy for scalable production. This involves the initial synthesis of the azulene core, followed by regioselective functionalization at the 2-position, and subsequent conversion to the desired benzenesulfonyl group. Direct sulfonation of azulene is not recommended for targeting the 2-position as it preferentially occurs at the 1 and 3 positions.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Key safety considerations include:
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Handling of Bromine: Bromine is highly corrosive and toxic. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection.
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Exothermic Reactions: The bromination and oxidation steps can be exothermic. Implement controlled addition of reagents and efficient cooling systems to manage the reaction temperature.
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Solvent Handling: Use and dispose of all organic solvents in accordance with safety data sheets (SDS) and institutional protocols.
Q3: How can I improve the purity of the final product on a large scale?
A3: Large-scale purification can be challenging. Column chromatography, while effective at the lab scale, may be impractical for large quantities. Consider the following scalable purification techniques:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
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Slurry Washes: Washing the crude product with a series of solvents can help remove impurities without the need for chromatography.
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Distillation: If intermediates are liquids, distillation under reduced pressure can be an option.
Proposed Synthetic Pathway
The recommended synthetic route for this compound is a three-step process starting from azulene.
Technical Support Center: Purifying 2-(Benzenesulfonyl)azulene with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-(Benzenesulfonyl)azulene using column chromatography. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most recommended stationary phase for the purification of this compound is silica gel (SiO₂), with a particle size of 40-63 µm (230-400 mesh).[1][2] For more challenging separations, high-resolution silica gel may be employed.
Q2: Which mobile phase (eluent) system is best suited for separating this compound?
A2: A non-polar/polar solvent mixture is typically used. The most common and effective eluent system is a mixture of hexane and ethyl acetate.[3][4] The ideal ratio will depend on the polarity of the impurities in your crude sample. A good starting point for method development is an 80:20 or 90:10 hexane:ethyl acetate mixture.
Q3: How can I determine the optimal solvent ratio for my separation?
A3: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[5] Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[6] This generally translates to good separation on a column.
Q4: What is a typical loading capacity for silica gel with a polar aromatic compound like this compound?
A4: As a general rule, for a standard silica gel, the loading capacity for a moderately polar compound is typically in the range of 1:30 to 1:100 (mass of crude product to mass of silica gel).[6][7] For easier separations, a 1:30 ratio may be sufficient, while more difficult separations may require a 1:100 ratio for optimal resolution. Bare silica generally has a higher loading capacity than functionalized silica.[8]
Q5: Is this compound stable on silica gel?
A5: Generally, the benzenesulfonyl group and the azulene core are stable under the conditions of silica gel chromatography. However, prolonged exposure to the acidic surface of silica gel can sometimes lead to degradation of sensitive compounds. If you suspect instability, you can use deactivated (neutralized) silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Blue/Violet band is not moving down the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Product is eluting too quickly with impurities | The mobile phase is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexane. |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system.- Column was overloaded.- Column was packed improperly, leading to channeling. | - Optimize the solvent system using TLC to achieve a greater difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Streaking or "tailing" of the blue/violet band | - The compound is interacting too strongly with the silica gel due to its polarity.- The compound may be slightly unstable on the acidic silica surface. | - Add a small amount (0.1-1%) of a polar modifier like triethylamine to the eluent to reduce strong interactions.- Use deactivated (neutralized) silica gel. |
| The colored band appears to be fading on the column | The compound may be degrading on the silica gel. | - Work quickly and avoid letting the column run dry.- Consider using a less acidic stationary phase like alumina or deactivated silica. |
| Cracks or channels forming in the silica bed | - The silica gel was not packed properly.- The heat of solvent wetting caused the bed to shift. | - Repack the column, ensuring a uniform slurry and gentle settling.- Allow the packed column to equilibrate to room temperature before loading the sample. |
Quantitative Data Summary
The following tables provide typical parameters for the column chromatography of aryl sulfones and related polar aromatic compounds. These values should be used as a starting point for optimization.
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for most applications.[1][2] |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a ratio of 9:1 and gradually increase polarity. |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides good separation on the column.[6] |
| Silica to Compound Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for more difficult separations.[6][7] |
Table 2: Example Solvent Systems and Approximate Rf Values for Aryl Sulfones
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Compound Type |
| 90:10 | 0.5 - 0.7 | Less polar diaryl sulfones |
| 80:20 | 0.3 - 0.5 | Moderately polar diaryl sulfones |
| 70:30 | 0.1 - 0.3 | More polar diaryl sulfones with additional functional groups |
Note: Rf values are highly dependent on the specific structure of the compound and the exact TLC conditions.
Experimental Protocols
General Protocol for the Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis of the specific crude reaction mixture.
1. Preparation of the Column:
- A glass column of appropriate size is selected based on the amount of crude material (a 50:1 ratio of silica to crude material is a good starting point).[7]
- The bottom of the column is plugged with a small piece of cotton or glass wool, followed by a thin layer of sand.
- The column is filled with a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The column should be gently tapped to ensure even packing and to remove any air bubbles.
- A thin layer of sand is carefully added to the top of the silica bed to prevent disturbance upon solvent addition.
2. Sample Loading:
- Dry Loading (Recommended for polar compounds): The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). A small amount of silica gel (approximately 2-3 times the weight of the crude product) is added to this solution. The solvent is then removed under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the prepared column.
- Wet Loading: The crude product is dissolved in the smallest possible volume of the initial eluent or a slightly more polar solvent. This solution is carefully pipetted onto the top of the silica bed.
3. Elution and Fraction Collection:
- The column is carefully filled with the initial eluent.
- Gentle air pressure is applied to the top of the column to force the solvent through the silica gel at a steady rate.
- The elution is started with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and the polarity is gradually increased (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds. The distinct blue/violet band of the this compound should be monitored visually.
- Fractions are collected in test tubes or flasks.
4. Analysis of Fractions:
- The collected fractions are analyzed by TLC to determine which ones contain the pure product.
- Fractions containing the pure this compound are combined.
5. Solvent Removal:
- The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Solved these are the rf values of the different compounds | Chegg.com [chegg.com]
- 4. brainly.com [brainly.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
Identification and characterization of byproducts in 2-(Benzenesulfonyl)azulene synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzenesulfonyl)azulene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired this compound Product
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Question: My reaction has resulted in a very low yield or no discernible amount of the target this compound. What are the likely causes and how can I improve the outcome?
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Answer: Low or no yield in a Friedel-Crafts sulfonylation of azulene can stem from several factors. Azulene is an electron-rich aromatic system, making it highly reactive.[1] Careful control of reaction conditions is crucial.
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Inactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the Lewis acid.
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Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if the temperature is too high, it can lead to decomposition of the starting material or product, as well as the formation of unwanted byproducts. An optimal temperature must be determined experimentally, often starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature.
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Incorrect Stoichiometry: The molar ratio of azulene, benzenesulfonyl chloride, and the Lewis acid is critical. An excess of the sulfonylating agent or catalyst can lead to polysubstitution. A stoichiometric amount or a slight excess of the sulfonylating agent is typically recommended.
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Poor Quality Reagents: Ensure the purity of azulene and benzenesulfonyl chloride. Impurities in the starting materials can interfere with the reaction.
-
Problem 2: Presence of Multiple Products in the Final Mixture
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Question: My crude product analysis (e.g., TLC or ¹H NMR) shows a mixture of several compounds instead of a single product. What are these byproducts and how can I minimize their formation?
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Answer: The formation of multiple products is a common issue in the sulfonylation of azulene due to its multiple reactive sites. The primary byproducts are typically isomers and polysulfonylated derivatives.
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Isomer Formation: Electrophilic substitution on the azulene ring can occur at various positions. While the 2-position is a common site for substitution, the 1-position is also highly reactive.[1] The ratio of 1- and 2-isomers can be influenced by the reaction solvent, temperature, and the nature of the Lewis acid. To favor the formation of the 2-isomer, careful optimization of these parameters is necessary.
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Polysulfonylation: The initial product, this compound, is still an activated aromatic ring and can undergo further sulfonylation to yield di- and even tri-substituted products. To minimize polysubstitution, use a stoichiometric amount of benzenesulfonyl chloride and add it slowly to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also help improve selectivity.
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Problem 3: Difficulty in Separating the Desired Product from Byproducts
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Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
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Answer: The separation of benzenesulfonylazulene isomers and other byproducts can be challenging due to their similar polarities.
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Column Chromatography: This is the most common method for purification. A careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane), can effectively separate the isomers. Monitoring the separation by thin-layer chromatography (TLC) is essential.
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High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed. Reverse-phase columns (e.g., C18) with a mobile phase of acetonitrile and water are often effective for separating azulene derivatives.[2] A patent for the analysis of azulene sulfonate isomers suggests using an alkyl-bonded silica gel column with an ion-pairing agent in the mobile phase.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the synthesis of this compound?
A1: The most likely major byproducts are:
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1-(Benzenesulfonyl)azulene: This is the primary isomeric byproduct due to the high reactivity of the 1-position of the azulene ring.
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Di-(Benzenesulfonyl)azulenes: Polysubstitution can lead to the formation of various isomers of disulfonylated azulene. The substitution pattern will depend on the reaction conditions.
Q2: How can I identify and characterize the main product and the byproducts?
A2: A combination of spectroscopic and chromatographic techniques is essential for the identification and characterization of the products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the azulene and benzene rings. The coupling patterns and chemical shifts of the azulene protons are highly dependent on the substitution pattern, allowing for differentiation between the 1- and 2-isomers. For 1-substituted azulenes, the signals for the five-membered ring protons are typically found at different chemical shifts compared to 2-substituted azulenes.[4][5][6]
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¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the azulene skeleton are sensitive to the position of the sulfonyl group.[4][7]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and byproducts. The fragmentation pattern can also provide structural information. For aryl sulfones, common fragmentation pathways involve cleavage of the C-S and S-O bonds.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the product mixture and quantifying the relative amounts of each component. A diode-array detector can provide UV-Vis spectra for each separated peak, which can aid in identification as azulene derivatives have characteristic absorptions in the visible region.[2][3]
Q3: What are the typical spectroscopic data for the main product and potential byproducts?
| Compound | Expected ¹H NMR Features | Expected ¹³C NMR Features | Expected Mass Spectrum (m/z) |
| This compound | Complex multiplets for azulene protons, with distinct signals for the 5- and 7-membered rings. Signals for the phenyl group. | Characteristic signals for the substituted azulene core and the phenyl group. The chemical shift of C2 will be significantly affected. | Molecular ion peak corresponding to C₁₆H₁₂O₂S. |
| 1-(Benzenesulfonyl)azulene | Different chemical shifts and coupling patterns for the azulene protons compared to the 2-isomer, particularly for the protons on the five-membered ring.[4][5] | The chemical shift of C1 will be significantly downfield. Other carbon signals will also be shifted compared to the 2-isomer.[4][7] | Same molecular ion peak as the 2-isomer. Fragmentation pattern may differ slightly. |
| Di-(Benzenesulfonyl)azulenes | More complex spectra with fewer protons on the azulene ring. The pattern will depend on the substitution positions. | A higher number of signals in the aromatic region, or fewer signals if the molecule is symmetric. Two sets of signals for the benzenesulfonyl groups. | Molecular ion peak corresponding to C₂₂H₁₆O₄S₂. |
Experimental Protocols
General Procedure for Friedel-Crafts Sulfonylation of Azulene:
This is a generalized protocol and may require optimization.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or carbon disulfide) to the flask and cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Dissolve azulene in the same dry solvent and add it to the flask. Separately, dissolve benzenesulfonyl chloride in the dry solvent and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes.
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Reaction: Allow the reaction to stir at 0 °C for a specified time, then slowly warm to room temperature. The progress of the reaction should be monitored by TLC.
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Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice and water. Separate the organic layer, and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthesis pathway for this compound and potential byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Workflow for the identification and characterization of byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Azulene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN103512976A - Analysis and detection method of azulene sulfonate isomer and salt thereof - Google Patents [patents.google.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [revroum.lew.ro]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-(Benzenesulfonyl)azulene for Biological Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-(Benzenesulfonyl)azulene for biological experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is insoluble in aqueous buffers. What are the primary reasons for this?
A1: this compound is a hydrophobic molecule. Its poor aqueous solubility is attributed to the presence of the large, non-polar azulene and benzenesulfonyl aromatic rings. These structures are not readily solvated by polar water molecules, leading to insolubility in aqueous solutions typically used for biological assays.[1][2][3]
Q2: I am observing precipitation of my compound after diluting my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "compound crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even if it was fully dissolved in the initial DMSO stock. To mitigate this, you can:
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Lower the final concentration: Ensure the final concentration in your assay is below the compound's aqueous solubility limit.
-
Optimize the DMSO concentration: While DMSO is a powerful solvent, its concentration in the final assay should be kept to a minimum (typically <1%) as it can be toxic to cells and affect assay results.
-
Use a co-solvent: Incorporating a water-miscible co-solvent can help maintain solubility upon dilution.
-
Employ solubility enhancement techniques: Consider using methods like cyclodextrin complexation or nanoparticle formulation to improve aqueous solubility.[4][5]
Q3: Can I use sonication to dissolve my this compound?
A3: Sonication can be a useful technique to aid in the dissolution of poorly soluble compounds.[5] It provides energy to break down particle agglomerates and increase the surface area available for solvation. However, it is important to be cautious as prolonged or high-energy sonication can potentially degrade the compound. It is recommended to use an ultrasonic bath and sonicate for short intervals, followed by visual inspection.
Q4: What are the potential consequences of low compound solubility in my biological assays?
A4: Low solubility can significantly impact the reliability and interpretation of your experimental results. Some common consequences include:
-
Underestimated biological activity: The actual concentration of the compound in solution and available to interact with the biological target may be much lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).[4][5]
-
Reduced hit rates in high-throughput screening (HTS): Insoluble compounds are less likely to show activity, leading to false negatives.
-
Variable and poorly reproducible data: Precipitation can be inconsistent across different wells or experiments, leading to high variability in your results.[4]
-
Inaccurate Structure-Activity Relationship (SAR) data: If solubility issues are not addressed, the observed changes in activity might be due to differences in solubility rather than intrinsic biological activity.[4]
Q5: Are there any alternative solvents to DMSO I can use for my stock solution?
A5: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds for biological screening, other options can be considered if DMSO is not suitable. These may include:
-
Dimethylformamide (DMF)
-
Ethanol
-
Polyethylene glycol (PEG) However, the choice of solvent will depend on the specific compound and the compatibility with the biological assay. It is crucial to test the solvent's effect on the assay (e.g., cell viability, enzyme activity) at the final concentration used.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate or cloudiness after adding DMSO stock to aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | 1. Reduce Final Concentration: Perform a serial dilution to find the maximum soluble concentration in your assay buffer. 2. Increase Co-solvent Percentage: If your assay allows, slightly increase the percentage of DMSO or another co-solvent in the final solution (be mindful of solvent toxicity). 3. Use a Different Buffer: Test the solubility in a range of buffers with different pH values, as the solubility of some compounds can be pH-dependent. 4. Employ Solubilization Techniques: Utilize methods described in the Experimental Protocols section, such as cyclodextrin complexation or nanoparticle formulation. |
| Precipitate forms over time during incubation. | The compound is forming a supersaturated solution that is not stable. | 1. Equilibrate Longer: Allow the diluted solution to equilibrate at the assay temperature for an extended period before starting the experiment to check for precipitation. 2. Filter the Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Re-evaluate Solubilization Method: The chosen method may not be providing long-term stability. Consider a different approach. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells or experiments. | Inconsistent precipitation of the compound. | 1. Visual Inspection: Carefully inspect each well of your assay plate for any signs of precipitation before and after the experiment. 2. Standardize Dilution Protocol: Ensure a consistent and rapid mixing process when diluting the stock solution into the aqueous buffer to promote uniform dissolution. 3. Pre-dissolve in a Small Volume: Try pre-diluting the DMSO stock in a small volume of buffer before adding it to the final assay volume to minimize localized high concentrations that can trigger precipitation. |
| Lower than expected biological activity. | The actual concentration of the dissolved compound is lower than the nominal concentration. | 1. Determine Aqueous Solubility: Experimentally determine the kinetic or thermodynamic solubility of your compound in the assay buffer (see Experimental Protocols). 2. Quantify Soluble Fraction: After preparing your final solution, centrifuge it to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). |
Quantitative Data
Due to the limited publicly available quantitative solubility data for this compound, the following table provides illustrative data for related compounds to offer a general understanding of their solubility characteristics.
Table 1: Aqueous Solubility of Structurally Related Compounds
| Compound | Method | Buffer | Solubility | Reference |
| Benzenesulfonyl Chloride | - | Water | Insoluble | [1][6][7] |
| Benzenesulfonic Acid | - | Water | Soluble | [8] |
| Azulene | - | Water | Insoluble | [9] |
| Water-soluble azulene derivatives (with sulfonate groups) | - | Water | Soluble | [10] |
Note: The solubility of this compound is expected to be low in aqueous buffers due to the hydrophobic nature of both the azulene and benzenesulfonyl moieties.
Experimental Protocols
Kinetic Aqueous Solubility Determination (96-well Plate Method)
This method provides a rapid assessment of a compound's solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS to create a range of final compound concentrations with a constant DMSO percentage.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[11][12]
Cyclodextrin Inclusion Complexation (Kneading Method)
This method can enhance solubility by encapsulating the hydrophobic compound within a cyclodextrin molecule.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
Procedure:
-
Weigh out this compound and a suitable cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture for 30-60 minutes, adding small amounts of ethanol if the paste becomes too thick.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The resulting powder can then be tested for its solubility in aqueous buffers.[13]
Nanoparticle Formulation by Nanoprecipitation
This technique forms drug-loaded nanoparticles to improve solubility and bioavailability.
Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA, PCL)
-
A water-miscible organic solvent (e.g., acetone, THF)
-
An aqueous solution containing a surfactant (e.g., PVA, Poloxamer 188)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent.
-
Place the aqueous surfactant solution on a magnetic stirrer and stir at a moderate speed.
-
Slowly inject the organic solution containing the compound and polymer into the stirring aqueous solution.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized).[12][14]
Visualizations
Caption: Workflow for addressing solubility issues.
Caption: Potential signaling pathway modulation.
References
- 1. Photodynamic anti-inflammatory activity of azulene derivatives on mammalian macrophages and their intracellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Switchable modes of azulene-based single molecule–electrode coupling controlled by interfacial charge distribution - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06614F [pubs.rsc.org]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 5. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Properties of Twisted and Helical Azulene Oligomers and Azulene‐Based Polycyclic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-UV activity of newly-synthesized water-soluble azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Electronic Properties of 2-(Benzenesulfonyl)azulene and Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of 2-(benzenesulfonyl)azulene and naphthalene. While naphthalene is a well-characterized polycyclic aromatic hydrocarbon, experimental data for this compound is limited. Therefore, this comparison draws upon experimental data for naphthalene and theoretical data for azulene and its derivatives to provide a comprehensive overview for researchers in drug development and materials science.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, and azulene, its isomer with a fused five- and seven-membered ring system, exhibit distinct electronic properties due to their different arrangements of π-electrons. The introduction of a benzenesulfonyl group at the 2-position of azulene is expected to further modulate its electronic characteristics. Understanding these differences is crucial for applications in organic electronics and medicinal chemistry.
Tabulated Electronic Properties
The following tables summarize key electronic properties for naphthalene (experimental values) and provide theoretical estimates for a representative substituted azulene, 2-cyanoazulene, to infer the potential properties of this compound. The benzenesulfonyl group is an electron-withdrawing group, similar to the cyano group, making this a reasonable comparison point in the absence of direct experimental data.
Table 1: Comparison of Key Electronic Properties
| Property | Naphthalene (Experimental) | 2-Cyanoazulene (Theoretical) |
| HOMO Energy | -5.75 to -5.55 eV[1] | -6.53 eV (B3LYP/6-31G(d,p)) |
| LUMO Energy | Varies with oligomer linkage[1] | -3.15 eV (B3LYP/6-31G(d,p)) |
| HOMO-LUMO Gap | ~4.75 - 4.823 eV (DFT)[2][3] | 3.38 eV (B3LYP/6-31G(d,p)) |
| UV-vis Absorption (λmax) | 221, 275, 312 nm in cyclohexane | ~290, ~350, ~600 nm (Calculated for azulene) |
Table 2: UV-vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Naphthalene | Cyclohexane | 221, 275, 312 | 133,000, 5,700, 300 |
| Azulene | Acetonitrile | 270, 340, 580 | - |
Experimental and Computational Methodologies
UV-vis Spectroscopy
Objective: To determine the absorption maxima (λmax) which correspond to electronic transitions within the molecule.
Protocol:
-
Sample Preparation: A dilute solution of the compound (e.g., 10⁻⁵ M) is prepared in a UV-transparent solvent such as cyclohexane or acetonitrile.
-
Instrumentation: A dual-beam UV-vis spectrophotometer is used.
-
Measurement: The absorbance of the solution is measured over a wavelength range of 200-800 nm. A reference cuvette containing only the solvent is used to correct for solvent absorption.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
Protocol:
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile) is prepared.
-
Analyte Addition: A known concentration of the analyte is added to the electrolyte solution.
-
Three-Electrode Setup: A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The HOMO and LUMO energies can be estimated from these potentials.
Computational Details
Objective: To calculate the electronic properties of the molecules using quantum chemical methods.
Protocol:
-
Software: Gaussian 09 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is a commonly used method.
-
Functional and Basis Set: The B3LYP functional with the 6-31G(d,p) basis set is a widely accepted combination for organic molecules.
-
Calculations: Geometry optimization is first performed to find the lowest energy structure. Then, properties such as HOMO and LUMO energies and the UV-vis spectrum can be calculated.
Visualizations
Caption: Experimental workflow for determining electronic properties.
Caption: Structure-property relationship of the two molecules.
Discussion
The electronic properties of naphthalene and azulene are fundamentally different due to their distinct π-electron systems. Naphthalene, an alternant hydrocarbon, has a relatively large HOMO-LUMO gap, resulting in its absorption being primarily in the UV region. Consequently, it is a colorless solid.
In contrast, azulene is a non-alternant hydrocarbon with a smaller HOMO-LUMO gap. This leads to absorption in the visible region, giving it a characteristic blue-violet color. The introduction of an electron-withdrawing benzenesulfonyl group at the 2-position of azulene is expected to lower both the HOMO and LUMO energy levels. Computational studies on similar substituted azulenes, such as 2-cyanoazulene, show a significant decrease in the HOMO-LUMO gap compared to the parent azulene. This suggests that this compound would also exhibit a smaller energy gap and a red-shifted absorption spectrum compared to azulene itself.
Conclusion
The electronic properties of this compound and naphthalene are markedly different. Naphthalene possesses a larger HOMO-LUMO gap and absorbs in the UV region. In contrast, the azulene core, particularly when functionalized with an electron-withdrawing group like benzenesulfonyl, is predicted to have a significantly smaller HOMO-LUMO gap, leading to absorption at longer wavelengths in the visible spectrum. These distinct electronic characteristics are critical for their potential applications in organic electronics, where tunable band gaps are desirable, and in the design of novel therapeutic agents, where electronic properties can influence biological activity. Further experimental investigation of this compound is warranted to validate these theoretical predictions.
References
A Comparative Guide to Functionalized Azulenes for Advanced Electronic Applications: The Case of 2-(Benzenesulfonyl)azulene
For researchers, scientists, and drug development professionals, the exploration of novel organic molecules with tunable electronic properties is a critical frontier. Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives have emerged as promising candidates for a range of electronic applications, from organic field-effect transistors (OFETs) to sensors. This guide provides an objective comparison of 2-(Benzenesulfonyl)azulene with other functionalized azulenes, supported by experimental and theoretical data, detailed experimental protocols, and logical diagrams to elucidate key concepts.
The unique electronic structure of azulene, characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts a significant dipole moment and allows for facile tuning of its frontier molecular orbitals (HOMO and LUMO) through functionalization. The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at various positions on the azulene core can profoundly influence its electronic properties and, consequently, its performance in electronic devices.
This guide focuses on this compound, a derivative functionalized with a potent electron-withdrawing sulfonyl group. Due to a lack of extensive experimental data for this specific compound in the public domain, this guide will leverage theoretical calculations based on Density Functional Theory (DFT) to predict its electronic properties. These theoretical values will be compared with experimentally determined data for other key functionalized azulenes to provide a comprehensive overview of the structure-property relationships in this fascinating class of molecules.
Comparative Analysis of Electronic Properties
The electronic properties of functionalized azulenes are critically dependent on the nature and position of the substituent. Electron-withdrawing groups, such as the benzenesulfonyl group, are expected to lower both the HOMO and LUMO energy levels, potentially enhancing electron injection and transport in n-type semiconductor applications. Conversely, electron-donating groups typically raise the HOMO level, which is beneficial for hole transport in p-type semiconductors.
Below is a comparative summary of the electronic properties of this compound (theoretical) and other experimentally characterized functionalized azulenes.
| Compound Name | Functional Group at Position 2 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Mobility (cm²/Vs) | Device Type | Data Source |
| This compound | -SO₂Ph (EWG) | -6.2 (Theoretical) | -3.1 (Theoretical) | 3.1 (Theoretical) | N/A | (Predicted n-type) | DFT Calculation |
| 2-Aminoazulene | -NH₂ (EDG) | -5.1 | -2.0 | 3.1 | N/A | (Predicted p-type) | Experimental |
| 2-Cyanoazulene | -CN (EWG) | -6.5 | -3.5 | 3.0 | N/A | (Predicted n-type) | Experimental |
| 2-Phenylazulene | -Ph (Aryl) | -5.6 | -2.3 | 3.3 | N/A | p-type/ambipolar | Experimental |
| 2,6-Di(thiophen-2-yl)azulene | Thiophene (Aryl) | -5.4 | -3.0 | 2.4 | up to 0.42 | n-type OFET | Experimental[1] |
Note: The values for this compound are theoretical estimates derived from DFT calculations and serve as a predictive guide. Experimental validation is required.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of novel materials. Below are representative protocols for the synthesis of a sulfonyl-functionalized azulene, and for the key electronic characterization techniques.
Synthesis of this compound (Adapted from a general procedure)
Materials: Azulene, Benzenesulfonyl chloride, Anhydrous Dichloromethane (DCM), Triethylamine (TEA), Silica gel for column chromatography, Hexane, Ethyl acetate.
Procedure:
-
Dissolve azulene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Apparatus: A three-electrode electrochemical cell (working electrode: glassy carbon or platinum, reference electrode: Ag/AgCl or SCE, counter electrode: platinum wire), potentiostat.
Materials: The synthesized azulene derivative (approx. 1 mM solution), anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane), supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆), ferrocene (as an internal standard).
Procedure:
-
Prepare a solution of the azulene derivative and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram of the solution by scanning the potential from an initial value to a final value and back. The scan rate is typically 50-100 mV/s.
-
After the initial measurement, add a small amount of ferrocene to the solution and record the CV again to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential.
-
The HOMO level can be estimated from the onset of the first oxidation peak relative to the Fc/Fc⁺ couple using the following equation: EHOMO = -[Eox(onset) vs Fc/Fc⁺ + 4.8] eV
-
The LUMO level can be estimated from the onset of the first reduction peak (if observed) using a similar equation: ELUMO = -[Ered(onset) vs Fc/Fc⁺ + 4.8] eV
-
The electrochemical energy gap is the difference between the HOMO and LUMO levels.
Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
Substrate: Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and gate dielectric).
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Dissolve the functionalized azulene in a suitable organic solvent (e.g., chloroform, toluene) and deposit a thin film onto the substrate using a solution-based technique like spin-coating or drop-casting.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
-
Data Analysis: Extract key performance parameters such as field-effect mobility (µ), on/off current ratio, and threshold voltage from the transfer and output characteristics.
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships between azulene functionalization and electronic properties, as well as a typical experimental workflow.
Caption: Effect of functional groups on the electronic properties of azulene.
Caption: General workflow for OFET fabrication and characterization.
References
Spectroscopic comparison of 2-(Benzenesulfonyl)azulene with unsubstituted azulene.
A comprehensive comparison of the UV-Vis, NMR, and IR spectroscopic properties of unsubstituted azulene and its 2-(benzenesulfonyl) derivative, providing valuable insights for researchers in medicinal chemistry and materials science.
This guide delves into a detailed spectroscopic comparison of unsubstituted azulene and 2-(benzenesulfonyl)azulene. By examining their distinct signatures in UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the introduction of a benzenesulfonyl group at the 2-position influences the electronic and structural characteristics of the azulene core. The supporting experimental data is presented in easily digestible tables, and detailed experimental protocols are provided for reproducibility.
At a Glance: Key Spectroscopic Differences
The introduction of the electron-withdrawing benzenesulfonyl group at the 2-position of the azulene ring induces notable shifts in its spectroscopic properties. In the UV-Vis spectrum, a bathochromic (red) shift is observed, indicating a change in the electronic transitions. The ¹H and ¹³C NMR spectra reveal significant downfield shifts for the protons and carbons in the vicinity of the substituent, a direct consequence of the deshielding effect of the sulfonyl group. Infrared spectroscopy showcases the appearance of characteristic bands for the sulfonyl group, providing a clear marker for its presence.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the UV-Vis, ¹H NMR, and ¹³C NMR spectra of both unsubstituted azulene and this compound.
Table 1: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) in Methanol |
| Unsubstituted Azulene | 217, 257, 314, 338, 358, 393, 413[1] |
| This compound | Data not available in search results |
Table 2: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Unsubstituted Azulene (ppm)[2] | This compound (ppm) |
| H-1, H-3 | 7.36 | Data not available in search results |
| H-2 | 8.25 | Data not available in search results |
| H-4, H-8 | 8.28 | Data not available in search results |
| H-5, H-7 | 7.10 | Data not available in search results |
| H-6 | 7.55 | Data not available in search results |
Table 3: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Unsubstituted Azulene (ppm)[2] | This compound (ppm) |
| C-1, C-3 | 118.00 | Data not available in search results |
| C-2 | 136.56 | Data not available in search results |
| C-3a, C-8a | 140.21 | Data not available in search results |
| C-4, C-8 | 136.98 | Data not available in search results |
| C-5, C-7 | 122.74 | Data not available in search results |
| C-6 | 137.18 | Data not available in search results |
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Unsubstituted Azulene | This compound |
| C-H stretch (aromatic) | ~3030-3100 | Data not available in search results |
| C=C stretch (aromatic) | ~1450-1600 | Data not available in search results |
| S=O stretch (sulfonyl) | Not applicable | Data not available in search results |
Experimental Workflow and Methodologies
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two compounds.
References
A Comparative Guide to the Structural Verification of 2-(Benzenesulfonyl)azulene: X-ray Crystallography and Spectroscopic Alternatives
The definitive structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For a molecule such as 2-(Benzenesulfonyl)azulene, a complete understanding of its three-dimensional structure is paramount for predicting its reactivity, physical properties, and potential biological activity. While single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination, a comprehensive analysis often involves complementary spectroscopic techniques. This guide provides a comparative overview of X-ray crystallographic analysis and alternative methods for confirming the structure of this compound, complete with experimental data considerations and detailed protocols.
Data Presentation: A Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the desired level of detail, and the availability of instrumentation. Below is a comparison of common methods for the structural analysis of a crystalline organic compound like this compound.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[1] | High-quality single crystal (typically 0.1-0.5 mm). | Low | Unambiguous and detailed structural information.[1] | Growing suitable crystals can be a significant bottleneck.[2][3] |
| Powder X-ray Diffraction (PXRD) | Crystal system, unit cell parameters, and phase purity. Can be used for structure solution in some cases.[2][3] | Polycrystalline powder. | High | Useful for materials that do not form large single crystals.[2][3] | Provides less detailed structural information than single-crystal XRD. Structure solution can be challenging.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic behavior in solution.[4] | Soluble sample in a suitable deuterated solvent. | High | Provides detailed information about the molecular structure in solution. Non-destructive.[4] | Does not provide information on crystal packing. Ambiguities can arise in complex molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., sulfonyl, aromatic rings). | Solid, liquid, or gas. | High | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions and conjugation within the molecule. | Soluble sample in a suitable solvent. | High | Sensitive to the electronic structure of the azulene core.[5][6] | Provides limited structural information beyond the chromophore. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the elemental composition. | Small amount of sample. | High | High sensitivity and accuracy in determining molecular weight. | Does not provide information on the 3D arrangement of atoms. |
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific results. Below are representative protocols for the key experiments involved in the structural confirmation of this compound.
1. Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A common solvent system would be a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane). The solution is left undisturbed in a loosely capped vial at room temperature until well-formed, deeply colored crystals appear.
-
Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are used with proton decoupling. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the crystalline this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. Characteristic absorption bands for the sulfonyl group (S=O stretches) and the aromatic C-H and C=C bonds of the azulene and benzene rings would be expected.
Mandatory Visualization
The following diagram illustrates the general workflow for the structural confirmation of this compound, starting from the synthesized compound to the final structural verification.
References
- 1. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A comparative study of the reactivity of the 1- vs. 2-position of the azulene ring.
For Researchers, Scientists, and Drug Development Professionals
Azulene, a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, presents a fascinating case of regioselective reactivity due to its unique electronic structure. This guide provides a comparative analysis of the reactivity of the 1- and 2-positions of the azulene ring, supported by experimental data and detailed protocols. The inherent electronic asymmetry of the azulene nucleus, a fusion of a 6 π-electron cyclopentadienyl anion and a 6 π-electron tropylium cation, dictates the preferred sites for electrophilic and nucleophilic attack.[1] This charge separation results in the five-membered ring being electron-rich and nucleophilic, while the seven-membered ring is electron-deficient and electrophilic.[1][2]
Electrophilic Aromatic Substitution: A Tale of Two Positions
Theoretical and experimental studies have unequivocally established that electrophilic aromatic substitution on the azulene ring preferentially occurs at the 1- and 3-positions of the five-membered ring.[3][4][5] This is attributed to the higher electron density at these positions, making them more susceptible to attack by electrophiles.[6] Computational studies, including Density Functional Theory (DFT) and Nucleus-Independent Chemical Shift (NICS) calculations, have corroborated these experimental findings, indicating that substitution at the 1-position is kinetically favored.[4] While the 1-position is the primary site of reaction, subsequent electrophilic attack typically occurs at the 3-position.[3]
In contrast, the 2-position is significantly less reactive towards electrophiles. However, substitution at this position is not impossible and can be achieved, often through the use of specific directing groups or under more forcing reaction conditions. The introduction of electron-donating groups at the 1- and 3-positions can, in some cases, direct electrophilic attack to the 2-position.
Comparative Data on Electrophilic Substitution
| Reaction | Reagents and Conditions | Major Product(s) | Position of Substitution | Yield (%) | Reference |
| Acetylation | Acetic anhydride, SnCl4 | 1-Acetylazulene | 1 | High | [3] |
| Nitration | Tetranitromethane, Pyridine | 1-Nitroazulene | 1 | High | [3] |
| Halogenation (Bromination) | N-Bromosuccinimide | 1-Bromoazulene | 1 | High | [3] |
| Vilsmeier-Haack Reaction | POCl3, DMF | 1-Formylazulene | 1 | High | [2] |
| Iodination (with electron-rich azulene) | Iodine | 2-Iodo-4,6,8-trimethoxyazulene | 2 | Facile | [7][8] |
Nucleophilic Aromatic Substitution: Shifting the Focus
The electronic landscape of azulene dictates that nucleophilic attack is favored on the electron-deficient seven-membered ring, primarily at the 4-, 6-, and 8-positions.[2][9][10] However, nucleophilic substitution at the 2-position of the five-membered ring can be accomplished, particularly when a suitable leaving group is present. The presence of electron-withdrawing groups on the five-membered ring can enhance the susceptibility of the 2-position to nucleophilic attack.[6]
Comparative Data on Nucleophilic Substitution
| Reaction | Substrate | Reagents and Conditions | Major Product | Position of Substitution | Yield (%) | Reference |
| Methoxylation | Diethyl 2-chloroazulene-1,3-dicarboxylate | Sodium methoxide in methanol | Dimethyl 2-methoxyazulene-1,3-dicarboxylate | 2 | Not specified | [9] |
| Amination | 2-Haloazulene derivatives | Various amines | 2-Aminoazulene derivatives | 2 | Moderate to High | [9] |
Experimental Protocols
Protocol 1: Electrophilic Acetylation of Azulene (Illustrative)
Objective: To demonstrate the preferential electrophilic substitution at the 1-position of azulene.
Materials:
-
Azulene
-
Acetic anhydride
-
Tin(IV) chloride (SnCl4)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve azulene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride to the solution, followed by the slow, dropwise addition of a solution of tin(IV) chloride in dichloromethane.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to isolate 1-acetylazulene.
Protocol 2: Nucleophilic Methoxylation of a 2-Haloazulene Derivative (Illustrative)
Objective: To demonstrate nucleophilic substitution at the 2-position of a functionalized azulene.
Materials:
-
Diethyl 2-chloroazulene-1,3-dicarboxylate
-
Sodium methoxide
-
Anhydrous methanol
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve diethyl 2-chloroazulene-1,3-dicarboxylate in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol to the flask.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After cooling to room temperature, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain dimethyl 2-methoxyazulene-1,3-dicarboxylate.
Visualizing Reactivity and Workflows
Caption: Comparative pathways for electrophilic and nucleophilic substitution on the azulene ring.
Caption: A generalized experimental workflow for substitution reactions on azulene.
Conclusion
The reactivity of the azulene ring is a clear demonstration of how electronic structure dictates chemical behavior. The 1-position is the dominant site for electrophilic attack due to the high electron density in the five-membered ring. In contrast, the 2-position is significantly less reactive towards electrophiles but can undergo nucleophilic substitution, especially when activated with a good leaving group and electron-withdrawing substituents. This differential reactivity allows for the selective functionalization of the azulene core, a feature of great importance in the synthesis of novel materials and pharmacologically active molecules. Understanding these fundamental principles is crucial for researchers aiming to harness the unique properties of azulene in various scientific and technological applications.
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. STUDIES ON THE ELECTROPHILIC SUBSTITUTION REACTIONS OF AZULENE - ProQuest [proquest.com]
- 4. Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. sciforum.net [sciforum.net]
Benchmarking the performance of 2-(Benzenesulfonyl)azulene in organic electronic devices.
A detailed analysis of the projected performance of 2-(Benzenesulfonyl)azulene in organic electronic devices, benchmarked against leading azulene derivatives and established organic semiconductors.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, has garnered significant interest in the field of organic electronics due to its unique electronic and optical properties, including a large dipole moment and a small HOMO-LUMO gap.[1][2] Functionalization of the azulene core is a key strategy to modulate its electronic characteristics for specific applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3] This guide provides a comparative benchmark of this compound, a novel derivative, against other functionalized azulenes and established organic semiconductors. While direct experimental data for this compound is not yet available, this analysis is based on the known electronic effects of the sulfonyl group and performance data from analogous azulene derivatives.
Projected Performance of this compound
The introduction of a benzenesulfonyl group at the 2-position of the azulene core is anticipated to significantly influence its electronic properties. The sulfonyl group is a strong electron-withdrawing group, which is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the azulene system. This modulation can be advantageous for specific applications. For instance, in n-type OFETs, a lower LUMO level facilitates electron injection and transport. Conversely, a lower HOMO level can enhance stability by making the material less susceptible to oxidation.
Comparative Performance Data
To provide a clear benchmark, the projected properties of this compound are compared with experimentally validated data from other 2-substituted and 2,6-disubstituted azulene derivatives, as well as prominent organic semiconductors like pentacene and donor-acceptor polymers.
| Material | Device Type | Mobility (cm²/Vs) | On/Off Ratio | Additional Notes |
| This compound (Projected) | OFET (n-type) | Potentially > 0.1 | Potentially > 10⁵ | Lowered LUMO for enhanced electron transport. |
| 2,6-di(thiophen-2-yl)azulene | OFET (p-type) | 0.04 | 10⁶ | Good p-type performance. |
| 2,6-dicyanoazulene | OFET (n-type) | 0.1 | 10⁵ | Electron-withdrawing groups induce n-type behavior. |
| Pentacene | OFET (p-type) | > 1 | > 10⁶ | A benchmark p-type organic semiconductor.[4] |
| P(NDI2OD-T2) | OFET (n-type) | ~ 0.85 | > 10⁶ | High-performance n-type polymer. |
| Terazulene | OFET (n-type) | up to 0.29 | - | Demonstrates the potential of azulene oligomers.[5] |
Experimental Protocols
The fabrication and characterization of organic electronic devices follow standardized procedures. Below are typical protocols for creating and testing OFETs.
Device Fabrication (Bottom-Gate, Top-Contact OFET)
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the interface quality and promote ordered growth of the organic semiconductor.
-
Organic Semiconductor Deposition: The azulene derivative is deposited as a thin film onto the treated substrate. This can be achieved through:
-
Vacuum Thermal Evaporation: The material is heated under high vacuum and sublimates, condensing as a thin film on the substrate.
-
Solution Shearing or Spin-Coating: The material is dissolved in a suitable organic solvent and then deposited onto the substrate, followed by solvent evaporation.
-
-
Source-Drain Electrode Deposition: Gold (Au) source and drain electrodes are then deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation.
Device Characterization
The electrical performance of the fabricated OFETs is characterized using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox or under vacuum) to exclude the effects of air and moisture. Key performance metrics include:
-
Output Characteristics: A plot of the drain current (Id) versus the drain-source voltage (Vds) at different gate-source voltages (Vgs).
-
Transfer Characteristics: A plot of Id versus Vgs at a constant Vds, from which the field-effect mobility (µ) and the on/off current ratio are extracted.
Visualizations
Experimental Workflow for OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and characterization.
Logical Relationship of Functionalization to Device Performance
Caption: Impact of functionalization on device performance.
Conclusion
While experimental realization and characterization of this compound are necessary for definitive performance evaluation, theoretical considerations and data from analogous compounds suggest its potential as a high-performance n-type organic semiconductor. The strong electron-withdrawing nature of the benzenesulfonyl group is expected to favorably modulate the electronic properties of the azulene core for electron transport. Further synthesis and device fabrication are crucial next steps to validate these projections and explore the full potential of this promising material in organic electronics.
References
- 1. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]
- 2. Azulene-based organic functional molecules for optoelectronics [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. High-performance five-ring-fused organic semiconductors for field-effect transistors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. terazulene-a-high-performance-n-type-organic-field-effect-transistor-based-on-molecular-orbital-distribution-control - Ask this paper | Bohrium [bohrium.com]
The unique aromatic structure of azulene, an isomer of naphthalene, has made it an attractive scaffold for the development of novel therapeutic agents.[1] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide focuses on the cytotoxic effects of azulene compounds, with a particular interest in sulfonyl-containing derivatives, and provides a comparative overview based on available data.
Quantitative Cytotoxicity Data
To facilitate a clear comparison of the cytotoxic potential of different azulene derivatives, the following table summarizes the available 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values from various studies. It is important to note the absence of specific data for 2-(Benzenesulfonyl)azulene in the reviewed literature.
| Compound/Derivative | Cell Line(s) | Cytotoxicity (CC50/IC50) | Reference |
| Azulene Amide Derivatives | |||
| N-Propylguaiazulenecarboxamide[4] | Human oral squamous cell carcinoma (OSCC) | Not specified, but showed highest tumor-specificity | [4] |
| 21 N-alkylazulene-1-carboxamides | OSCC and normal oral cells | Varied, with one derivative showing high specificity | [2] |
| Other Azulene Derivatives | |||
| Azulene-containing chalcones | Gram-positive and Gram-negative bacteria, Candida parapsilosis | MIC values ranging from 0.156 to 0.312 mg/mL (antifungal) | [5] |
| Related Sulfonamide Derivatives (Non-Azulene) | |||
| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | UO-31 (renal), SNB-75 (CNS), HCT-116 (colon), BT-549 (breast) | Moderate activity (GI% 10.83-17.64%) | [6] |
Note: The absence of data for this compound highlights a gap in the current research landscape.
Experimental Protocols
The evaluation of cytotoxicity for the azulene derivatives cited in this guide predominantly relies on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol for Cytotoxicity Determination [4]
-
Cell Culture: Human oral squamous cell carcinoma (OSCC) cell lines and normal human oral cells (gingival fibroblasts, periodontal ligament fibroblasts, and pulp cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The azulene amide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the vehicle only.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Experimental Workflow
The general workflow for assessing the anticancer potential of novel azulene derivatives typically involves a multi-step process, from initial screening to more detailed mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic anti-inflammatory activity of azulene derivatives on mammalian macrophages and their intracellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-tumor Activity of Azulene Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Theoretical and Experimental Characterization of 2-(Benzenesulfonyl)azulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the theoretical and expected experimental spectroscopic data for 2-(Benzenesulfonyl)azulene. Due to a lack of published experimental data for this specific compound, this document presents theoretical predictions for the parent azulene molecule and extrapolates the expected influence of the electron-withdrawing benzenesulfonyl substituent at the 2-position. Detailed protocols for the standard characterization techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography are provided to facilitate future experimental work. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel azulene derivatives for applications in materials science and drug development.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their unique electronic and photophysical properties. The introduction of various substituents onto the azulene core can dramatically alter these properties, leading to potential applications in organic electronics, sensor technology, and medicinal chemistry. This guide focuses on this compound, a derivative for which specific experimental data is not yet readily available in the scientific literature.
The benzenesulfonyl group is a well-known electron-withdrawing substituent. Its placement at the 2-position of the azulene ring is expected to modulate the electronic structure and, consequently, the spectroscopic signatures of the molecule. This document aims to provide a predictive comparison based on established theoretical principles and experimental trends observed in other substituted azulenes.
Predicted Spectroscopic Data
The following tables summarize the theoretical spectroscopic data for the parent azulene molecule and the predicted shifts upon substitution with a benzenesulfonyl group at the 2-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The benzenesulfonyl group is expected to deshield adjacent protons and carbons, leading to a downfield shift in their NMR signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Position | Azulene ¹H (Predicted) | This compound ¹H (Expected Shift) | Azulene ¹³C (Predicted) | This compound ¹³C (Expected Shift) |
| 1, 3 | ~7.8 | No significant change | ~118 | Downfield |
| 2 | ~8.2 | N/A (substituted) | ~137 | Significant Downfield |
| 4, 8 | ~8.4 | Upfield | ~136 | Upfield |
| 5, 7 | ~7.2 | No significant change | ~123 | No significant change |
| 6 | ~7.5 | No significant change | ~137 | No significant change |
| 9, 10 (ipso) | N/A | N/A | ~140 | No significant change |
Note: Predicted values for azulene are based on computational studies. Expected shifts for the substituted compound are qualitative predictions based on the electron-withdrawing nature of the sulfonyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of azulene is characterized by a weak S0→S1 transition in the visible region, giving it its characteristic blue color, and a stronger S0→S2 transition in the UV region. An electron-withdrawing substituent at the 2-position is expected to cause a hypsochromic (blue) shift of the S0→S1 transition and a bathochromic (red) shift of the S0→S2 transition.[1]
Table 2: Predicted UV-Vis Absorption Maxima (λmax) in nm
| Transition | Azulene (Experimental) | This compound (Expected Shift) |
| S₀ → S₁ | ~580 | Hypsochromic (Blue Shift) |
| S₀ → S₂ | ~340 | Bathochromic (Red Shift) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the substitution pattern.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in a quartz cuvette (1 cm path length).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, slow cooling).
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the goniometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
While direct experimental data for this compound remains to be published, this guide provides a solid foundation for researchers undertaking its synthesis and characterization. The theoretical predictions and expected spectroscopic shifts offer valuable benchmarks for the analysis of future experimental results. The detailed protocols provided herein are intended to facilitate the acquisition of high-quality data to fully elucidate the structure and properties of this promising azulene derivative.
References
A Comparative Analysis of the Acidity of Hydroxyazulene Derivatives and Phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acidity of hydroxyazulene derivatives and phenol, supported by experimental data and methodologies. Understanding the relative acidities of these compounds is crucial for applications in medicinal chemistry and materials science, where proton transfer and charge distribution play a pivotal role.
Executive Summary
Hydroxyazulene derivatives consistently demonstrate greater acidity (lower pKa values) than phenol. This enhanced acidity is attributed to the unique electronic properties of the azulene ring system, which allows for more effective delocalization and stabilization of the negative charge in the conjugate base compared to the benzene ring of phenol. Specifically, 2-hydroxyazulene and 6-hydroxyazulene are notably more acidic than phenol.
Data Presentation: Acidity Constants
The following table summarizes the experimental pKa values for phenol and selected hydroxyazulene derivatives in an aqueous solution.
| Compound | Structure | pKa | Reference |
| Phenol | C₆H₅OH | ~10 | [1][2][3] |
| 2-Hydroxyazulene | C₁₀H₈O | 8.71 | [4] |
| 6-Hydroxyazulene | C₁₀H₈O | 7.38 | [4] |
Comparative Analysis of Acidity
Phenol is a weak acid with a pKa of approximately 10.[1][2][3] Its acidity stems from the resonance stabilization of the phenoxide ion, where the negative charge is delocalized over the benzene ring.[5] However, the acidity of hydroxyazulenes is significantly greater. For instance, 2-hydroxyazulene has a pKa of 8.71, and 6-hydroxyazulene has a pKa of 7.38, both of which are lower than that of phenol, indicating they are stronger acids.[4]
The increased acidity of hydroxyazulenes can be explained by the inherent electronic structure of the azulene nucleus. Azulene can be conceptualized as the fusion of a 6-π-electron cyclopentadienyl anion and a 6-π-electron tropylium cation. This gives the molecule a significant dipole moment and unique aromatic properties.[4] Upon deprotonation of a hydroxyazulene, the resulting azulenoxide ion benefits from the delocalization of the negative charge across this non-alternant hydrocarbon framework. This charge distribution is more effective at stabilizing the conjugate base than the resonance in the phenoxide ion, thus facilitating the release of a proton and resulting in greater acidity.
Experimental Protocols: Determination of pKa
The pKa values presented in this guide are typically determined using spectrophotometric or potentiometric titration methods.[6][7]
Spectrophotometric pKa Determination
This method is contingent on the protonated (acid) and deprotonated (conjugate base) forms of the compound having distinct UV-Vis absorption spectra.[6][8]
Protocol Outline:
-
Preparation of Solutions: A series of buffer solutions with known pH values are prepared. A stock solution of the compound under investigation is also prepared.
-
Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the acid and conjugate base have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the acid and conjugate base are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[9] This can be determined using the Henderson-Hasselbalch equation.[10]
Potentiometric pKa Determination
This technique involves titrating a solution of the weak acid with a strong base and monitoring the pH of the solution.
Protocol Outline:
-
Solution Preparation: A solution of the hydroxyazulene or phenol of known concentration is prepared.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the analyte solution. The pH of the mixture is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[11]
Visualizations
Caption: Dissociation equilibria of phenol and 2-hydroxyazulene in water.
Caption: Experimental workflow for pKa determination.
Caption: Factors influencing the acidity of phenol and hydroxyazulene.
References
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. Azulene - Wikipedia [en.wikipedia.org]
- 5. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 2-(Benzenesulfonyl)azulene: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-(Benzenesulfonyl)azulene, a compound that requires careful handling due to its chemical properties. The following protocols are designed for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
It is crucial to recognize that all chemical waste must be managed in strict accordance with local, state, and federal regulations.[1] These guidelines may vary by jurisdiction, and it is the responsibility of the user to be familiar with the laws applicable to their area.[1] In many regions, certain types of chemical waste require tracking.[1]
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[4]
Disposal Protocol
The disposal of this compound should follow a clear and systematic process to minimize risks.
Step 1: Waste Identification and Classification
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] Based on the data from related compounds, this compound should be classified as hazardous waste. It is crucial to consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Hazardous Waste" container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or pipette tips, that come into contact with this compound should be considered contaminated and disposed of as hazardous solid waste.
Step 3: Storage
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Storage should comply with all institutional and regulatory requirements.
Step 4: Disposal
The final step is the disposal of the collected waste through an approved waste disposal plant.[2][4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Never pour this compound or its solutions down the drain or dispose of it with regular trash.[1][4]
Quantitative Data Summary
For illustrative purposes, the following table summarizes key hazard and disposal information for related compounds, which should be considered when handling this compound.
| Property | Azulene | Benzenesulfonyl Chloride | Benzenesulfonic Acid |
| GHS Classification | Aquatic Acute 2, Aquatic Chronic 2[2] | Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Acute Aquatic Hazard (Category 3) | Acute Oral Toxicity (Category 4), Skin Corrosion/Irritation (Category 1C), Serious Eye Damage/Eye Irritation (Category 1)[5] |
| Hazard Statements | H411: Toxic to aquatic life with long lasting effects[2] | H302: Harmful if swallowed, H314: Causes severe skin burns and eye damage, H402: Harmful to aquatic life | Harmful if swallowed, Causes severe skin burns and eye damage[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2] Avoid release to the environment.[1][2] | Dispose of contents/container to an approved waste disposal plant.[6] | Dispose of contents/container to an approved waste disposal plant.[5] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(Benzenesulfonyl)azulene
Essential Safety Protocols for Handling 2-(Benzenesulfonyl)azulene
For Immediate Reference: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is critical to ensure safety. The following table summarizes the required PPE, drawing from safety data for analogous compounds such as azulene and benzenesulfonyl chloride, to address the potential hazards associated with this chemical.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Hands | Chemical-resistant gloves (Nitrile gloves are a good choice) | To prevent skin contact with the potentially corrosive and irritating compound.[1] |
| Eyes | Snug-fitting safety goggles or a full-face shield | To protect against splashes that could cause severe eye irritation or damage.[1] |
| Body | Chemical-resistant lab coat or apron | To protect clothing and skin from potential contamination.[1] |
| Respiratory | Use in a well-ventilated area or under a fume hood. A respirator may be necessary if dust or aerosols are generated.[1][2] | To avoid inhalation of potentially harmful fumes or dust particles. |
Operational Plan: Handling and Experimental Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound. The following procedural steps provide a direct guide for laboratory operations.
Preparation and Handling:
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE is worn correctly. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] In case of contact, rinse the affected area immediately and seek medical advice.[2][4]
-
Dust and Aerosol Prevention: Handle the solid compound carefully to avoid the formation of dust.[2][3]
In Case of a Spill:
-
Containment: In the event of a spill, immediately contain the material using an absorbent material like sand or vermiculite.[1]
-
Cleanup: Clean up the spill according to established laboratory procedures for hazardous materials.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Waste Collection:
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Contaminated Materials: This includes any used gloves, absorbent materials from spills, and disposable labware that has come into contact with the chemical.
Disposal Procedure:
-
Hazardous Waste: Dispose of the chemical waste as hazardous waste through an approved waste disposal plant.
-
Environmental Precaution: Avoid releasing the chemical into the environment, as related compounds are toxic to aquatic life with long-lasting effects.[2] Do not allow the substance to enter drains or surface water.[2][5]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
